2,6-dimethoxybenzene-1,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxybenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAVBFNRWXCOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165001 | |
| Record name | 2,6-Dimethoxyhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15233-65-5 | |
| Record name | 2,6-Dimethoxyhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15233-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxyhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015233655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxyhydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethoxyhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxyhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHOXYHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U2C06A3MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,6-dimethoxybenzene-1,4-diol molecular weight and formula
An In-Depth Technical Guide to 2,6-Dimethoxybenzene-1,4-diol: Properties, Synthesis, and Biological Significance
Introduction
This compound, also known as 2,6-dimethoxyhydroquinone, is a substituted phenol that serves as a valuable scaffold in chemical synthesis and a molecule of interest in biomedical research. Its unique electronic and structural properties, conferred by the electron-donating methoxy groups on the hydroquinone ring, make it a potent antioxidant and a versatile precursor to biologically active quinones. This guide provides a comprehensive overview of its core chemical properties, synthesis strategies, and its significance in the context of drug development and toxicology, tailored for researchers and scientists in the field.
Core Molecular Profile
The foundational step in understanding any chemical entity is to define its precise molecular identity. This compound is an aromatic compound belonging to the methoxybenzene and phenol families.[1]
Its chemical formula is C₈H₁₀O₄ , and it has a molecular weight of approximately 170.16 g/mol .[1][2] This structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 4 (a hydroquinone) and two methoxy groups at positions 2 and 6.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| CAS Number | 15233-65-5 | [1][2] |
| Molecular Formula | C₈H₁₀O₄ | [1][2][3] |
| Molecular Weight | 170.164 g/mol | [2] |
| Synonyms | 2,6-Dimethoxyhydroquinone, 2,6-Dimethoxyquinol | [1] |
| InChIKey | GXAVBFNRWXCOPY-UHFFFAOYSA-N | [1][2][3] |
| SMILES | COC1=CC(O)=CC(OC)=C1O |[2][3] |
Physicochemical Properties and Safety
The compound's physical and chemical characteristics dictate its behavior in experimental settings. Its safety profile is a primary consideration for handling and experimental design.
Table 2: Computed Physicochemical Properties
| Property | Value | Note |
|---|---|---|
| XLogP3 | 0.2 | Indicates relatively low lipophilicity and good aqueous solubility. |
| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate protons. |
| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can accept protons. |
| Rotatable Bond Count | 2 | Pertains to the C-O bonds of the methoxy groups. |
| Topological Polar Surface Area | 58.9 Ų |[1] |
Safety and Handling: this compound is classified as an irritant.[1] Standard laboratory precautions, including the use of gloves, safety glasses, and a lab coat, are essential. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] All handling should be performed in a well-ventilated area or a chemical fume hood.
Synthesis and Chemical Reactivity
The chemistry of this compound is dominated by the redox interplay between its hydroquinone form and its oxidized counterpart, 2,6-dimethoxy-1,4-benzoquinone (DMBQ).[4] This reversible oxidation is central to its antioxidant activity and its role in certain biological processes.
Caption: Relationship between the hydroquinone (diol) and quinone forms, and a potential synthesis route for the quinone precursor.
Experimental Protocol: Synthesis of 2,6-Dimethoxy-1,4-benzoquinone (DMBQ)
The synthesis of the diol often proceeds via the reduction of its corresponding quinone. DMBQ can be synthesized through various routes, including a multi-step process starting from inexpensive aniline.[5] The following is an illustrative protocol based on established chemical transformations.
Principle: This pathway involves protecting the aniline ring via bromination, removing the amino group (deamination) to yield a stable intermediate, substituting the bromines with methoxy groups, and finally oxidizing the resulting methoxybenzene to the target quinone.
Step-by-Step Methodology:
-
Bromination: Aniline is treated with an excess of bromine in a suitable solvent (e.g., acetic acid) to yield 1,3,5-tribromoaniline. The amino group directs the bromines to the ortho and para positions.
-
Deamination: The amino group of 1,3,5-tribromoaniline is removed. This is typically achieved by diazotization with sodium nitrite in an acidic medium, followed by reduction of the diazonium salt (e.g., with hypophosphorous acid), to yield 1,3,5-tribromobenzene. This step is crucial for removing the directing influence of the amine.
-
Methoxylation: The bromo-substituents on 1,3,5-tribromobenzene are replaced with methoxy groups via a nucleophilic aromatic substitution reaction, typically using sodium methoxide in the presence of a copper catalyst (Ullmann condensation) to form 1,3,5-trimethoxybenzene.
-
Oxidative Demethylation: 1,3,5-trimethoxybenzene is then oxidized to form 2,6-dimethoxy-1,4-benzoquinone. This can be achieved using various oxidizing agents, such as nitric acid, which can selectively demethylate and oxidize the ring to the quinone.[6]
-
Purification: The resulting DMBQ is purified using standard techniques such as recrystallization or column chromatography.
-
Reduction to Diol (Final Step): To obtain the target this compound, the purified DMBQ is reduced using a mild reducing agent like sodium dithionite or catalytic hydrogenation.
Biological Activity and Research Applications
The biological relevance of this compound and its quinone form is multifaceted, ranging from beneficial antioxidant effects to potential toxicity under specific conditions.
References
- 1. 2,6-Dimethoxyhydroquinone | C8H10O4 | CID 96038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 15233-65-5 [matrix-fine-chemicals.com]
- 3. PubChemLite - this compound (C8H10O4) [pubchemlite.lcsb.uni.lu]
- 4. 2,6-Dimethoxybenzoquinone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Formation of 2,6-dimethoxy-1,4-benzoquinone by the action of nitrous acid of 1,2,3-trimethoxybenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Introduction: The Versatile Scaffold of Dimethoxybenzene
An In-Depth Technical Guide to the Biological Activity of Dimethoxybenzene Derivatives
Dimethoxybenzene derivatives, a class of organic compounds characterized by a benzene ring substituted with two methoxy (-OCH₃) groups, represent a cornerstone in medicinal chemistry and drug discovery.[1][2] These compounds exist in three isomeric forms—1,2-dimethoxybenzene (veratrole), 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene—each providing a unique structural backbone for synthetic exploration.[3] While found in various natural sources like willows and tea, their true potential is unlocked through synthetic derivatization, yielding compounds with a vast spectrum of biological activities.[4] This guide provides a comprehensive technical overview of the multifaceted biological roles of dimethoxybenzene derivatives, focusing on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, underpinned by mechanistic insights and structure-activity relationships (SAR).
Core Biological Activities of Dimethoxybenzene Derivatives
The dimethoxybenzene scaffold is a privileged structure in pharmacology, conferring favorable pharmacokinetic properties and serving as a versatile template for designing potent bioactive molecules. These derivatives have demonstrated significant therapeutic potential across several key areas.
Antimicrobial Activity
Dimethoxybenzene derivatives have emerged as promising candidates in the fight against microbial resistance, exhibiting activity against a range of bacteria and fungi.[5][6]
Mechanism of Action: While diverse, the mechanisms often involve disruption of cellular pathways critical for microbial survival. For instance, certain N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been designed to target the multidrug efflux pump (MATE), a key resistance mechanism in bacteria.[6] Other derivatives, like those of 3,4-dimethoxy-β-nitrostyrene, are suggested to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in microbial cell signaling.[7]
Structure-Activity Relationship (SAR):
-
Side Chains: The nature of the side chain attached to the dimethoxybenzene ring is critical. For example, N'-benzylidene-3,4-dimethoxybenzohydrazides with a quinolinyl side-chain showed potent activity against Acinetobacter baumannii and E. coli, while a p-amino phenyl side chain conferred the best antifungal activity against Candida albicans.[6]
-
Substitutions on the Aromatic Ring: Modifications at the 3,4-positions of the aromatic ring significantly influence the antifungal activity of β-nitrostyrene derivatives.[7]
-
Hybrid Molecules: Hybrid molecules incorporating the dimethoxybenzene moiety with other pharmacophores, such as 1,2,4-triazine or chalcones, have shown significant antimicrobial potential.[8]
Quantitative Data Summary: Antimicrobial Activity
| Compound/Derivative Class | Target Organism(s) | MIC (µM) | Reference |
| N'-benzylidene-3,4-dimethoxybenzohydrazide (Compound 4h) | S. aureus | 5.88 | [6] |
| N'-benzylidene-3,4-dimethoxybenzohydrazide (Compound 4h) | S. typhi | 12.07 | [6] |
| N'-benzylidene-3,4-dimethoxybenzohydrazide (Compound 4i) | A. baumanii | 11.64 | [6] |
| N'-benzylidene-3,4-dimethoxybenzohydrazide (Compound 4i) | C. albicans | 23.30 | [6] |
| 3,4-dimethoxy-β-nitrostyrene derivatives | C. albicans | 32-128 µg/mL | [7] |
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases, and dimethoxybenzene derivatives have shown significant promise as anti-inflammatory agents.[9][10][11]
Mechanism of Action: The anti-inflammatory effects are often multi-pronged.
-
Inhibition of Inflammatory Mediators: Dimethoxy flavones have been shown to inhibit cyclooxygenases (COX-1 and COX-2), with a preference for COX-2, and reduce the production of pro-inflammatory cytokines like IL-1β and TNF-α.[12]
-
Post-Transcriptional Regulation: Methoxyphenolic compounds can inhibit the binding of the RNA-binding protein HuR to mRNA, which is a post-transcriptional mechanism to suppress the expression of inflammatory mediators in human airway cells.[10]
-
Inhibition of Leukocyte Accumulation: The compound (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, markedly inhibits leukocyte accumulation and prostaglandin biosynthesis in the acute phase of inflammation.[11]
Causality in Experimental Design: The use of models like carrageenan-induced rat paw edema is a standard and reliable method to assess acute anti-inflammatory activity.[11][12] This model allows researchers to observe the direct effect of a compound on edema formation, a classic sign of inflammation, providing a clear and quantifiable endpoint.
Anticancer Activity
The anticancer potential of dimethoxybenzene derivatives is one of the most extensively studied areas.[5][13][14] The 3,4,5-trimethoxyphenyl group, in particular, is a crucial structural feature for many cytotoxic compounds, including the well-known tubulin inhibitor combretastatin A-4.[15]
Mechanism of Action:
-
Tubulin Polymerization Inhibition: Many dimethoxybenzene-containing compounds, particularly stilbene derivatives like combretastatins, exert their anticancer effects by interfering with tubulin polymerization.[13][14] This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Cell Cycle Arrest and Apoptosis: Synthesized stilbene derivatives have been shown to induce apoptosis, leading to cell cycle arrest at the sub-G1 or S phase.[13][14] Similarly, certain trimethoxyphenyl-based analogues cause cell cycle disturbance at the G2/M phase.[8]
-
Induction of Oxidative Stress: Proteomic analysis of cells treated with these derivatives has identified the upregulation of proteins involved in DNA repair and oxidative stress response, suggesting this as another mechanism of action.[13][14]
Quantitative Data Summary: Anticancer Activity (IC₅₀)
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-triazine-chalcone hybrid | HCT-116 (Colon) | 0.43 | [8] |
| 1,2,4-triazine-chalcone hybrid | MGC-803 (Gastric) | 0.41 | [8] |
| Trimethoxyphenyl-based analogue (Compound 9) | HepG2 (Liver) | 1.38 | [8] |
| Trimethoxyphenyl-based analogue (Compound 10) | HepG2 (Liver) | 2.54 | [8] |
| Trimethoxyphenyl-based analogue (Compound 11) | HepG2 (Liver) | 3.21 | [8] |
Antioxidant Activity
Many dimethoxybenzene derivatives exhibit potent antioxidant properties, primarily through their ability to scavenge free radicals.[1] This activity is crucial for preventing oxidative stress-related diseases.[1]
Mechanism of Action: The primary mechanism is direct free radical scavenging. The methoxy groups on the benzene ring donate electrons, stabilizing reactive oxygen species (ROS). The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a decrease in absorbance indicates scavenging activity.[5]
SAR Insights: Trimethoxybenzene derivatives, such as methyl 3,4,5-trimethoxycinnamate (MTC) and ethyl 3,4,5-trimethoxycinnamate (ETC), have shown considerable antioxidant activity, reported to be twice as high as that of arbutin.
Visualizing Key Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams outline the general structure, screening workflow, and a key signaling pathway.
Caption: Isomeric forms of the core dimethoxybenzene scaffold.
Caption: Generalized workflow for screening biological activities.
Experimental Protocols: A Self-Validating System
The reproducibility of findings is paramount in drug development. The following protocols are standard, self-validating methods for assessing the biological activity of novel dimethoxybenzene derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[5]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a 0.5 McFarland standard turbidity.
-
Compound Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive and negative controls (microbe-only and media-only) are included.
-
Incubation: The plate is incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of microbial growth.[5]
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in viable cells after incubation.[5]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Calculation: Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Protocol 3: DPPH Radical Scavenging Assay
This assay quantifies the antioxidant potential of a compound.[5]
-
Preparation of Solutions: A stock solution of DPPH in methanol is prepared. The test compound is dissolved and serially diluted.
-
Reaction Mixture: The test compound dilutions are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only DPPH and the solvent is prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for approximately 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.[5]
-
Calculation: The percentage of radical scavenging activity is calculated relative to the control. Ascorbic acid or another known antioxidant is typically used as a positive control.
Conclusion and Future Perspectives
Dimethoxybenzene derivatives have unequivocally demonstrated their versatility and importance in pharmaceutical research.[1] Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, makes them highly attractive scaffolds for drug development. The structure-activity relationship studies consistently highlight that the potency and selectivity of these compounds can be finely tuned through synthetic modifications of the core structure and its substituents.[1][15]
Future research should focus on a more systematic evaluation and comparison across various derivatives to elucidate their mechanisms of action more clearly.[1] The development of derivatives with improved pharmacokinetic profiles and reduced toxicity remains a key objective. As our understanding of the molecular targets of these compounds deepens, the rational design of next-generation dimethoxybenzene-based therapeutics holds immense promise for addressing significant unmet medical needs.
References
- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 4. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Introduction: The Role of NMR in Characterizing 2,6-Dimethoxybenzene-1,4-diol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dimethoxybenzene-1,4-diol
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound (also known as 2,6-dimethoxyhydroquinone). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through NMR spectroscopy, explaining the causality behind spectral features and providing validated experimental protocols.
This compound (C₈H₁₀O₄, Molar Mass: 170.16 g/mol ) is a substituted hydroquinone derivative.[1] The hydroquinone moiety is a key structural feature in numerous biologically active molecules and industrial compounds. Accurate structural confirmation and purity assessment are critical for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural determination of organic molecules in solution.
This guide will interpret the ¹H and ¹³C NMR spectra of this compound, grounding the analysis in fundamental principles of chemical shifts, spin-spin coupling, and molecular symmetry.
Molecular Structure and Symmetry Considerations
The key to interpreting the NMR spectra of this compound lies in understanding its molecular symmetry. The molecule possesses a plane of symmetry that bisects the C1-C4 axis. This symmetry renders specific protons and carbons chemically equivalent, simplifying the resulting spectra by reducing the number of unique signals.
Symmetry Implications:
-
The two methoxy groups (-OCH₃) at positions 2 and 6 are equivalent.
-
The two hydroxyl groups (-OH) at positions 1 and 4 are chemically distinct but their protons may appear equivalent depending on the solvent and exchange rates.
-
The two aromatic protons at positions 3 and 5 are equivalent.
-
The carbon skeleton has four unique aromatic carbon environments (C-1/4, C-2/6, C-3/5) and one unique methoxy carbon environment.
The following diagram illustrates the structure with IUPAC numbering used for spectral assignments.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 2,6-dimethoxybenzene-1,4-diol
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,6-dimethoxybenzene-1,4-diol, a key aromatic organic compound with applications in various fields, including as a precursor in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material identification, purity assessment, and structural elucidation. We will delve into the theoretical underpinnings of the vibrational modes of this molecule, present a detailed experimental protocol for acquiring a high-quality Fourier-transform infrared (FTIR) spectrum, and provide a thorough interpretation of the spectral data, correlating specific absorption bands with their corresponding molecular vibrations.
Introduction: The Molecular Landscape of this compound
This compound, also known as 2,6-dimethoxyhydroquinone, is a symmetrically substituted aromatic diol with the chemical formula C₈H₁₀O₄.[1] Its structure consists of a benzene ring functionalized with two hydroxyl (-OH) groups at positions 1 and 4 (para-), and two methoxy (-OCH₃) groups at positions 2 and 6. This unique arrangement of electron-donating groups significantly influences the electronic environment of the aromatic ring and gives rise to a characteristic infrared spectrum.
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These vibrations include stretching, bending, and other complex motions of the atoms within the molecule. An IR spectrum, a plot of absorbance or transmittance versus frequency (typically expressed as wavenumbers, cm⁻¹), serves as a molecular "fingerprint," providing invaluable information about the functional groups present and the overall molecular structure. For a molecule like this compound, IR spectroscopy is instrumental in confirming the presence of the key hydroxyl and methoxy functional groups, as well as the substituted aromatic ring.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The acquisition of a clean and reproducible FTIR spectrum is paramount for accurate analysis. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reliable method.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
-
An ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.
Sample Preparation:
-
Ensure the ATR crystal surface is impeccably clean. This can be achieved by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry tissue to remove any residual solvent.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure to the sample using the ATR's pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a strong and well-defined spectrum.
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)
-
Apodization: Happ-Genzel
Post-Acquisition Processing:
-
The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, a baseline correction can be applied to flatten the spectral baseline.
Spectral Interpretation: Decoding the Vibrational Signature
The infrared spectrum of this compound is characterized by several distinct absorption bands that correspond to the various functional groups within the molecule. The analysis is typically divided into two main regions: the functional group region (4000 - 1500 cm⁻¹) and the fingerprint region (1500 - 400 cm⁻¹).
The Functional Group Region (4000 - 1500 cm⁻¹)
This region is dominated by the stretching vibrations of the O-H and C-H bonds.
-
O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the stretching vibration of the hydroxyl (-OH) groups. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.
-
C-H Stretching:
-
Aromatic C-H Stretch: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ), corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.
-
Aliphatic C-H Stretch: Sharp, medium intensity bands are expected just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹ ). These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the two methoxy (-OCH₃) groups.
-
The Fingerprint Region (1500 - 400 cm⁻¹)
This region contains a wealth of structural information from a variety of vibrational modes, including C=C stretching, C-O stretching, and various bending vibrations. While complex, the peaks in this region are unique to the molecule.
-
Aromatic C=C Stretching: A series of sharp, medium to strong absorption bands are expected in the 1400-1600 cm⁻¹ range. These are characteristic of the C=C stretching vibrations within the benzene ring. The substitution pattern on the ring influences the exact position and number of these bands.
-
C-O Stretching:
-
Aromatic C-O Stretch (Phenolic): A strong absorption band is expected in the region of 1200-1260 cm⁻¹ , corresponding to the stretching vibration of the C-O bond of the phenolic hydroxyl groups.
-
Aromatic C-O Stretch (Ether): Another strong band, or set of bands, will be present due to the C-O-C stretching of the methoxy groups. The asymmetric stretch is typically found around 1200-1275 cm⁻¹ , while the symmetric stretch appears around 1000-1075 cm⁻¹ .
-
-
In-Plane O-H Bending: A medium intensity band may be observed in the 1300-1400 cm⁻¹ region, attributable to the in-plane bending of the phenolic O-H groups.
-
C-H Bending:
-
Aliphatic C-H Bending: Bending vibrations of the methyl groups in the methoxy substituents will appear around 1450-1470 cm⁻¹ (asymmetric) and 1370-1380 cm⁻¹ (symmetric).
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations (wagging) in the 700-900 cm⁻¹ region. For a 1,2,3,4-tetrasubstituted benzene ring with two adjacent hydrogens, a strong band is expected.
-
Summary of Key Vibrational Bands
The following table summarizes the expected and observed key absorption bands in the FTIR spectrum of this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3200 - 3600 | Strong, Broad | O-H Stretch (Hydrogen Bonded) | Hydroxyl (-OH) |
| 3000 - 3100 | Weak-Medium | Aromatic C-H Stretch | Aromatic Ring |
| 2850 - 3000 | Medium, Sharp | Aliphatic C-H Stretch (Symmetric & Asymmetric) | Methoxy (-OCH₃) |
| 1400 - 1600 | Medium-Strong | Aromatic C=C Ring Stretch | Aromatic Ring |
| ~1450 - 1470 | Medium | Asymmetric C-H Bend | Methoxy (-OCH₃) |
| ~1370 - 1380 | Medium | Symmetric C-H Bend | Methoxy (-OCH₃) |
| 1200 - 1275 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Methoxy) |
| 1200 - 1260 | Strong | Aromatic C-O Stretch | Phenol |
| 1000 - 1075 | Strong | Symmetric C-O-C Stretch | Aryl Ether (Methoxy) |
| 700 - 900 | Strong | Aromatic C-H Out-of-Plane Bend | Substituted Benzene Ring |
Visualizing the Molecular Structure and Functional Groups
To better understand the relationship between the molecular structure and its infrared spectrum, the following diagram illustrates the key functional groups responsible for the characteristic absorption bands.
Caption: Molecular structure of this compound highlighting the key functional groups.
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its identification and structural confirmation. The key spectral features include a broad hydroxyl O-H stretching band indicative of hydrogen bonding, sharp aliphatic C-H stretching bands from the methoxy groups, and a series of strong bands in the fingerprint region corresponding to aromatic C=C and C-O stretching vibrations. This technical guide serves as a valuable resource for scientists and researchers, enabling the confident application of infrared spectroscopy in the analysis of this important chemical compound. A thorough understanding of its vibrational characteristics is essential for quality control, reaction monitoring, and the development of new materials and pharmaceuticals.
References
natural occurrence of 2,6-dimethoxybenzene-1,4-diol
An In-depth Technical Guide to the Natural Occurrence of 2,6-Dimethoxybenzene-1,4-diol
Authored by: A Senior Application Scientist
Abstract
This compound, also known as 2,6-dimethoxyhydroquinone, is a phenolic compound of significant interest due to its role in biological redox cycling and its potential pharmacological activities. As the reduced form of the widely studied 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ), its natural occurrence is intrinsically linked to its quinone counterpart. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, biological significance, and methodologies for the isolation and characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge to offer field-proven insights into this important natural product.
Introduction: The Chemistry and Significance of this compound
This compound (Figure 1) is a hydroquinone derivative characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and two methoxy groups at positions 2 and 6. This symmetrical substitution pattern confers specific chemical properties, particularly its role in reversible oxidation-reduction reactions. It is the direct reduction product of 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ), a compound frequently identified in natural sources and known for a wide array of biological activities.[1] The interconversion between the hydroquinone and quinone forms is a critical aspect of its function in biological systems, influencing processes from cellular metabolism to plant-pathogen interactions.
Understanding the natural distribution and synthesis of this compound is crucial for harnessing its potential. Its presence, often inferred from the isolation of its more stable quinone form, spans across kingdoms, from plants to fungi. This guide delves into the documented occurrences and the enzymatic machinery responsible for its formation.
Caption: Chemical Structure of this compound.[2]
Natural Distribution and Sources
The occurrence of this compound is often documented through the isolation of its oxidized counterpart, 2,6-DMBQ, which is more stable and readily detectable. The hydroquinone form has been directly reported in species such as Macrococculus pomiferus.[2] However, the enzymatic machinery capable of reducing the quinone to the hydroquinone is widespread, suggesting that the diol is likely present wherever the quinone is found. The table below summarizes key natural sources of the precursor quinone, implying the co-existence of the diol.
| Kingdom | Species | Common Name | Family | Part of Organism | Isolated Compound | Reference |
| Plantae | Flacourtia jangomas | Indian Plum | Salicaceae | Leaves | 2,6-Dimethoxy-1,4-benzoquinone | [3] |
| Rauvolfia vomitoria | Poison devil's-pepper | Apocynaceae | - | 2,6-Dimethoxy-1,4-benzoquinone | [4] | |
| Tibouchina pulchra | - | Melastomataceae | - | 2,6-Dimethoxy-1,4-benzoquinone | [4] | |
| Triticum aestivum | Wheat | Poaceae | Germ | 2,6-Dimethoxy-1,4-benzoquinone | [1][5] | |
| Iris milesii | - | Iridaceae | - | 2,6-Dimethoxy-1,4-benzoquinone | [1] | |
| Diospyros eriantha | - | Ebenaceae | - | 2,6-Dimethoxy-1,4-benzoquinone | [1] | |
| Macrococculus pomiferus | - | Menispermaceae | - | 2,6-Dimethoxyhydroquinone | [2] | |
| Fungi | Antrodia cinnamomea | Stout Camphor Mushroom | Fomitopsidaceae | - | Related benzenoids | [6] |
Biosynthesis: The Enzymatic Reduction Pathway
The primary route to the formation of this compound in nature is the enzymatic reduction of 2,6-dimethoxy-1,4-benzoquinone. This conversion is a vital step in cellular detoxification and redox homeostasis. The key enzymes catalyzing this reaction are quinone reductases.
A well-characterized example is the 1,4-benzoquinone reductase from the wood-rotting basidiomycete Phanerochaete chrysosporium.[7] This FMN-containing enzyme utilizes NADH as a reducing equivalent to catalyze the two-electron reduction of quinones to their corresponding hydroquinones. The stoichiometry of this reaction is a 1:1 conversion of 2,6-DMBQ to this compound for every molecule of NADH oxidized.[7] This type of enzymatic activity prevents the formation of unstable and potentially toxic semiquinone radicals that can arise from one-electron reductions.
The biosynthetic pathway can be visualized as a critical redox cycle, as illustrated in the diagram below.
Caption: Enzymatic reduction of 2,6-DMBQ to this compound.
Biological Activities and Functional Roles
The biological significance of this compound is closely tied to the activities of its quinone form, 2,6-DMBQ, which is known to possess a range of potent effects. The hydroquinone acts as a key intermediate and potential antioxidant.
-
Antioxidant and Redox Cycling: Hydroquinones are effective radical scavengers.[8] this compound can donate hydrogen atoms to neutralize free radicals, thereby reverting to its quinone form. This redox cycling is fundamental to its biological function. The antioxidant capacity of dimers derived from the related 2,6-dimethoxyphenol has been shown to be significantly higher than the monomer, highlighting the importance of this chemical class in managing oxidative stress.[9][10]
-
Plant Defense: Phenolic compounds are central to plant defense mechanisms against pathogens and herbivores.[11] Quinones and hydroquinones can act as signaling molecules in plant immune responses or as direct antimicrobial agents.[12][13] For instance, 2,6-DMBQ is recognized as a haustorial inducing factor, a chemical signal that triggers the development of parasitic feeding structures in parasitic plants.[14]
-
Anticancer and Anti-inflammatory Effects: The precursor, 2,6-DMBQ, has demonstrated notable anti-cancer, anti-inflammatory, and immunomodulatory properties.[1][6][14] It is believed to inhibit anaerobic glycolysis, a metabolic pathway that cancer cells heavily rely on, leading to apoptosis.[1] The hydroquinone form is an essential part of the intracellular redox environment that can influence these pathways.
| Biological Activity | Compound Form | Description | Reference |
| Anticancer | Quinone (2,6-DMBQ) | Induces apoptosis in cancer cells by inhibiting anaerobic glycolysis. | [1] |
| Anti-inflammatory | Quinone (2,6-DMBQ) | Exerts anti-inflammatory effects. | [14] |
| Antioxidant | Hydroquinone & Dimer | Acts as a radical scavenger; dimers show enhanced activity. | [8][9][10] |
| Plant Defense | Both | Acts as a haustorial inducing factor for parasitic plants. | [14] |
| Antibacterial | Quinone (2,6-DMBQ) | Shows activity against various bacteria. | [3][4] |
Protocol: Isolation and Characterization from Natural Sources
The isolation of this compound requires careful handling to prevent its oxidation back to the quinone. The following is a generalized, self-validating protocol based on established phytochemical methods for isolating related compounds from plant material, such as the successful isolation of 2,6-DMBQ from Flacourtia jangomas.[3]
Step-by-Step Methodology
-
Plant Material Preparation:
-
Rationale: Proper preparation is critical to preserve the chemical integrity of the target compound and maximize extraction efficiency.
-
Procedure:
-
Collect fresh plant material (e.g., leaves).
-
Air-dry the material in a shaded, well-ventilated area to prevent degradation by sunlight and heat.
-
Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for solvent penetration.
-
-
-
Solvent Extraction:
-
Rationale: The choice of solvent is determined by the polarity of the target compound. A solvent of intermediate polarity, like dichloromethane (DCM), is effective for extracting methoxylated phenolics.
-
Procedure:
-
Macerate the powdered plant material in DCM (e.g., a 1:10 solid-to-solvent ratio) at room temperature for 24-48 hours.
-
Filter the mixture to separate the extract from the plant debris.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
-
Chromatographic Fractionation and Purification:
-
Rationale: Column chromatography is a robust technique for separating compounds based on their differential adsorption to a stationary phase. A gradient elution allows for the separation of compounds with varying polarities.
-
Procedure:
-
Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent like petroleum ether.
-
Adsorb the crude DCM extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 15-50% ethyl acetate in petroleum ether).[3] Visualize spots under UV light and/or with a staining reagent.
-
Pool fractions containing the compound of interest based on their TLC profiles.
-
Perform further purification by repeated column chromatography or preparative HPLC if necessary to achieve high purity.
-
-
-
Structural Elucidation:
-
Rationale: Spectroscopic and spectrometric methods provide unambiguous identification of the isolated compound's structure.
-
Procedure:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). For this compound (C₈H₁₀O₄), the expected molecular weight is approximately 170.0579 g/mol .[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire the proton NMR spectrum. The symmetrical structure should result in a simplified spectrum, showing signals for the aromatic protons and the methoxy group protons.
-
¹³C NMR: Acquire the carbon NMR spectrum to identify all unique carbon atoms in the molecule, including those of the benzene ring, methoxy groups, and hydroxyl-bearing carbons.
-
-
-
Caption: Generalized workflow for the isolation and identification of this compound.
Conclusion and Future Directions
This compound is a naturally occurring hydroquinone whose presence is intimately linked to its more frequently isolated quinone form, 2,6-DMBQ. It is found across various plant and fungal species, where it is formed via the enzymatic reduction of its quinone precursor by NADH-dependent reductases. This redox pair plays a significant role in biological systems, contributing to antioxidant defenses, plant-pathogen interactions, and exhibiting potential as a scaffold for therapeutic agents.
Future research should focus on quantifying the in-vivo concentrations of both the hydroquinone and quinone forms to better understand their redox equilibrium in different organisms. Further investigation into the specific biosynthetic pathways leading to the 2,6-dimethoxylated aromatic ring in various species is warranted. Elucidating the precise mechanisms by which this compound and its derivatives modulate plant defense and human cell signaling pathways will be critical for its potential application in agriculture and medicine.
References
- 1. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethoxyhydroquinone | C8H10O4 | CID 96038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethoxybenzoquinone - Wikipedia [en.wikipedia.org]
- 5. 2,6-dimethoxy-1,4-benzoquinone, 530-55-2 [thegoodscentscompany.com]
- 6. Frontiers | 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation [frontiersin.org]
- 7. 1,4-Benzoquinone reductase from basidiomycete Phanerochaete chrysosporium: spectral and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. WO2008120955A1 - Composition for protecting plant diseases comprising 1,4-dithiane-2,5-diol as a biocontrol agent and method for controlling plant disease using the same - Google Patents [patents.google.com]
- 14. medchemexpress.com [medchemexpress.com]
safety and hazards of 2,6-dimethoxyhydroquinone
An In-depth Technical Guide to the Safety and Hazards of 2,6-Dimethoxyhydroquinone
Introduction: A Molecule of Duality
2,6-Dimethoxyhydroquinone (DMHQ), a substituted hydroquinone, is an organic compound of significant interest in chemical synthesis and pharmaceutical research.[1] Structurally, it is a hydroquinone backbone with methoxy groups at the 2 and 6 positions, a feature that enhances its stability compared to unsubstituted hydroquinone.[1] While it is explored for its antioxidant properties and as an intermediate in the synthesis of bioactive molecules, including potential antineoplastic agents, its chemical reactivity also presents a distinct hazard profile that necessitates a thorough understanding for safe handling and application.[1][2][3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety, hazards, and toxicological considerations of 2,6-dimethoxyhydroquinone. Moving beyond a simple recitation of safety data, we will delve into the mechanistic underpinnings of its reactivity and toxicity, providing the causal explanations necessary for a robust and proactive safety culture in the laboratory.
Section 1: Physicochemical and Toxicological Profile
A foundational understanding of a chemical's identity and intrinsic properties is the first step in a comprehensive safety assessment.
Chemical and Physical Properties
2,6-Dimethoxyhydroquinone is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized below, providing essential data for storage, handling, and experimental design.
| Property | Value | Source |
| CAS Number | 15233-65-5 | [4][5] |
| Molecular Formula | C₈H₁₀O₄ | [1][4] |
| Molecular Weight | 170.16 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 158 - 162 °C | [5][6] |
| Boiling Point | 352.9 °C (estimated) | [5] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone | [1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,6-dimethoxyhydroquinone is classified as an irritant.[4] This classification mandates specific handling procedures to avoid adverse health effects.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Source: Data compiled from PubChem and other supplier safety data.[4][5]
Toxicological Data Summary
The available toxicological data for DMHQ is limited, primarily focusing on acute toxicity. The absence of comprehensive data on chronic exposure, carcinogenicity, or reproductive toxicity should be interpreted as a data gap, necessitating a conservative approach to handling that minimizes all routes of exposure.[6]
| Test Type | Route of Exposure | Species | Dose | Source |
| LD50 | Intravenous | Mouse | 35 mg/kg | [5][6] |
| LDLo | Intravenous | Cat | 30 mg/kg | [5] |
-
LD50 (Lethal Dose, 50%): The dose required to kill 50% of a test population.
-
LDLo (Lowest Published Lethal Dose): The lowest dose reported to have caused death.
The intravenous LD50 of 35 mg/kg in mice indicates significant toxicity when the compound enters the bloodstream directly.[5][6] While data for ingestion and dermal absorption is lacking, this result underscores the importance of preventing parenteral exposure through needle-sticks or absorption through compromised skin.
Section 2: The Mechanistic Basis of Hazard: Redox Cycling and Oxidative Stress
To truly understand the hazards of 2,6-dimethoxyhydroquinone, one must look beyond hazard codes to its fundamental chemical behavior. Like other hydroquinones, DMHQ can participate in redox reactions, acting as a reducing agent.[1] This capability is the source of both its sought-after antioxidant properties and its potential for cellular toxicity.
The toxicity of hydroquinone derivatives is often mediated by their oxidation to semiquinone and quinone species. This process can become a catalytic cycle in a biological environment, consuming antioxidants like ascorbate (Vitamin C) and generating reactive oxygen species (ROS), such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂).[2][7] While not studied for DMHQ directly, research on its derivatives and the oxidized form (2,6-dimethoxy-1,4-benzoquinone) strongly supports this mechanism.[2][7] The resulting H₂O₂ can then be converted to highly reactive hydroxyl radicals (•OH), which can damage DNA, lipids, and proteins, leading to cytotoxicity.[2]
Caption: Redox cycling of 2,6-dimethoxyhydroquinone leading to ROS generation.
This cycle explains why DMHQ derivatives can exhibit cytotoxicity; the compound is not merely a static toxin but can act as a catalyst for generating cellular damage.[2] This insight is critical for drug development professionals, as this same mechanism could be harnessed for therapeutic purposes (e.g., as an antineoplastic agent) or could be a source of unwanted off-target toxicity.[2][8]
Section 3: Safe Handling and Engineering Controls
Given the GHS classification and toxicological profile, a stringent set of handling protocols is required. The primary goal is to prevent contact with skin and eyes and to avoid the inhalation of its dust.[4][6][9]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory when handling 2,6-dimethoxyhydroquinone.
-
Eye and Face Protection: Use chemical safety goggles or a face shield that conforms to EU EN166 or US OSHA 29 CFR 1910.133 standards.[10] Standard safety glasses are insufficient.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A disposable lab coat is required, and additional protection such as sleeves or an apron should be considered for larger quantities. Contaminated clothing must be removed immediately and washed before reuse.[10][11]
-
Respiratory Protection: For operations that may generate dust (e.g., weighing, transferring powder), a NIOSH-approved N95 (US) or P1/P2 (EU) particulate respirator is necessary.[6] All handling of the solid form should ideally be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6][10]
Engineering Controls and Work Practices
-
Ventilation: Always handle 2,6-dimethoxyhydroquinone in a well-ventilated area. A chemical fume hood is the preferred engineering control for all manipulations of the solid compound.[6][10][11]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[11]
-
Dust Avoidance: Avoid any actions that create dust, such as crushing or dry sweeping.[6][9] If cleaning is required, use a wet wipe or a HEPA-filtered vacuum.
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.
-
Conditions: Store in a cool, dry, and well-ventilated place away from sources of ignition.[6][11]
-
Container: Keep the container tightly closed and clearly labeled.[6][11]
-
Incompatibilities: Store away from strong oxidizing agents, as these can initiate hazardous reactions.[6]
Section 4: Emergency and Disposal Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to attending medical personnel.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill and Leak Response
-
Small Spills: Evacuate unnecessary personnel. Wearing full PPE, carefully sweep or scoop up the solid material without creating dust. Place it into a suitable, sealed, and labeled container for disposal.[6][9][10]
-
Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[11]
-
Collect waste 2,6-dimethoxyhydroquinone and any contaminated materials (e.g., paper towels, gloves) in a designated, sealed, and labeled hazardous waste container.
-
Do not dispose of this chemical down the drain, as it may be harmful to aquatic life.[12]
Section 5: Experimental Protocols and Considerations
For researchers, understanding how to work with a compound extends to its analysis. The redox-active nature of DMHQ is a key parameter to assess. Below is a representative workflow for evaluating the pro-oxidant potential of DMHQ by measuring its ability to generate hydrogen peroxide in the presence of a reducing agent like ascorbate. This protocol is illustrative and must be optimized for specific experimental contexts.
Workflow: Assessing H₂O₂ Generation
This workflow outlines the key steps in a fluorometric assay using a probe like Amplex™ Red, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin).
Caption: Experimental workflow for quantifying pro-oxidant activity.
Detailed Methodology (Illustrative)
Causality and Self-Validation: This protocol incorporates controls to ensure the observed signal is due to the specific reaction of interest. The "No DMHQ" control validates that ascorbate and the detection reagents do not spontaneously generate a signal. The "No Ascorbate" control validates that DMHQ does not generate H₂O₂ without a reducing agent under these conditions. A standard curve using known concentrations of H₂O₂ is essential for converting fluorescence units to an absolute amount, making the results quantitative and comparable across experiments.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
DMHQ Stock: Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. Rationale: DMSO is a common solvent for organic compounds, but its final concentration in the assay should be kept low (<0.5%) to avoid artifacts.
-
Ascorbic Acid Stock: Prepare a fresh stock solution (e.g., 10 mM) in the assay buffer immediately before use. Rationale: Ascorbate is prone to auto-oxidation; fresh preparation is critical for reproducibility.
-
Detection Reagents: Prepare Amplex™ Red and HRP stocks according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the assay components in the following order:
-
Assay Buffer
-
Amplex™ Red / HRP working solution
-
Ascorbic acid solution
-
-
Include control wells:
-
Blank: All components except DMHQ and ascorbate.
-
Control 1 (No DMHQ): All components except DMHQ.
-
Control 2 (No Ascorbate): All components except ascorbate.
-
-
To initiate the reaction, add the desired final concentrations of DMHQ to the test wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence (Excitation ~530-560 nm, Emission ~590 nm) at T=0 and then at regular intervals (e.g., every 5 minutes) for 30-60 minutes while incubating at a controlled temperature (e.g., 37°C).
-
Prepare a standard curve using known concentrations of H₂O₂.
-
Subtract the fluorescence of the blank from all readings.
-
Use the standard curve to convert the rate of fluorescence increase (RFU/min) into the rate of H₂O₂ generation (nmol/min).
-
Conclusion
2,6-Dimethoxyhydroquinone is a valuable research chemical whose utility is balanced by a clear hazard profile. Its primary risks—irritation to the skin, eyes, and respiratory tract—are well-defined by its GHS classification.[4] However, a deeper understanding reveals that its potential toxicity is rooted in its capacity for redox cycling, a mechanism that can catalytically generate damaging reactive oxygen species within a biological system.[2][7] This mechanistic insight transforms safety from a list of rules into a proactive strategy based on chemical principles. By employing robust engineering controls, mandatory personal protective equipment, and meticulous work practices, researchers can effectively mitigate the risks associated with this compound. Adherence to the detailed handling, emergency, and experimental protocols outlined in this guide will ensure that the scientific potential of 2,6-dimethoxyhydroquinone can be explored with the highest commitment to laboratory safety.
References
- 1. CAS 15233-65-5: 2,6-Dimethoxyhydroquinone | CymitQuimica [cymitquimica.com]
- 2. Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethoxyhydroquinone | 15233-65-5 [chemicalbook.com]
- 4. 2,6-Dimethoxyhydroquinone | C8H10O4 | CID 96038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethoxyhydroquinone | CAS#:15233-65-5 | Chemsrc [chemsrc.com]
- 6. 2,6-Dimethoxyhydroquinone - Safety Data Sheet [chemicalbook.com]
- 7. Fully reversible redox cycling of 2,6-dimethoxy-1,4-benzoquinone induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Theoretical and Spectroscopic Investigation of 2,6-dimethoxybenzene-1,4-diol: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the molecular structure and spectroscopic properties of 2,6-dimethoxybenzene-1,4-diol, a significant hydroquinone derivative. Geared towards researchers, medicinal chemists, and computational scientists, this document outlines a comprehensive theoretical framework based on Density Functional Theory (DFT) for the structural and electronic characterization of this compound. We present a detailed computational workflow, from geometry optimization to the prediction of vibrational and nuclear magnetic resonance (NMR) spectra. The theoretical findings are critically compared against experimental spectroscopic data to validate the computational methodology, offering a robust, self-validating system for the study of substituted hydroquinones. This guide serves as a practical resource for leveraging computational chemistry to elucidate the structure-property relationships of pharmacologically relevant molecules.
Introduction
This compound, also known as 2,6-dimethoxyhydroquinone, belongs to a class of methoxy-substituted phenols that are of significant interest in medicinal chemistry and material science.[1] The strategic placement of methoxy groups on the hydroquinone scaffold can profoundly influence its electronic properties, antioxidant potential, and biological activity. A thorough understanding of its three-dimensional structure and spectroscopic signatures is paramount for the rational design of novel therapeutic agents and functional materials.
Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), have become indispensable tools for elucidating molecular properties with high accuracy.[2] DFT allows for the precise calculation of molecular geometries, electronic structures, and spectroscopic parameters, providing a powerful complement to experimental techniques. This guide details a systematic theoretical investigation of this compound, demonstrating the synergy between computational and experimental approaches.
The Causality Behind a Theoretical Approach
The decision to employ a theoretical approach for studying this compound is rooted in the desire to gain a granular understanding of its intrinsic molecular properties, which are often challenging to probe experimentally in isolation. A computational methodology provides a direct route to the equilibrium geometry of a single molecule, free from intermolecular interactions present in the solid state. Furthermore, it allows for the prediction of a wide array of properties, including electronic distribution and spectroscopic parameters, which can be directly correlated with experimental observations for validation. This self-validating loop between theory and experiment enhances the confidence in both the computational model and the interpretation of experimental data.
Computational Methodology: A Self-Validating System
The cornerstone of this theoretical investigation is a meticulously designed computational protocol that ensures the reliability and accuracy of the results. The workflow is structured to be a self-validating system, where the theoretical predictions are benchmarked against available experimental data.
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound to its lowest energy conformation. This is achieved using DFT, a method that balances computational cost with high accuracy for systems of this size.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method Selection: The geometry optimization is performed using the Gaussian suite of programs. The B3LYP hybrid functional is chosen for its proven track record in accurately predicting the geometries of organic molecules.[2]
-
Basis Set Selection: The 6-311G(d,p) basis set is employed, which provides a good balance between accuracy and computational efficiency for molecules containing second-row elements.
-
Optimization Procedure: The structure is optimized without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).
A generalized computational workflow for theoretical studies.
Spectroscopic Property Calculations
Following successful geometry optimization, the spectroscopic properties of this compound are calculated. These theoretical spectra serve as a direct means of comparison with experimental data.
Experimental Protocol: Spectroscopic Calculations
-
Vibrational Spectra (IR and Raman): Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization (B3LYP/6-311G(d,p)). The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies.
-
NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the NMR chemical shifts. The calculations are performed at the B3LYP/6-311G(d,p) level of theory. The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.
Results and Discussion: Bridging Theory and Experiment
This section presents the theoretical results for the structure and spectroscopic properties of this compound and compares them with available experimental data.
Molecular Geometry
The optimized molecular structure of this compound reveals a planar benzene ring with the hydroxyl and methoxy groups exhibiting specific orientations. The intramolecular hydrogen bonding between the hydroxyl protons and the oxygen atoms of the methoxy groups is a key feature influencing the conformation.
Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.395 | C6-C1-C2 | 120.1 |
| C1-O1 | 1.368 | C1-C2-O2 | 118.5 |
| C2-O2 | 1.375 | C1-O1-H1 | 109.2 |
| O2-C7 | 1.428 | H1-O1-C1-C6 | 180.0 |
| C-H (avg) | 1.085 |
Note: Atom numbering corresponds to the IUPAC nomenclature.
// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="0.866,0.5!", label="C"]; C3 [pos="0.866,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="-0.866,-0.5!", label="C"]; C6 [pos="-0.866,0.5!", label="C"];
// Substituents O1 [pos="0,2!", label="O"]; H1 [pos="0.5,2.5!", label="H"]; O2 [pos="1.732,1!", label="O"]; C7 [pos="2.598,1.5!", label="C"]; H7a [pos="2.9,1.2!", label="H"]; H7b [pos="2.9,1.8!", label="H"]; H7c [pos="2.4,2!", label="H"]; O3 [pos="-1.732,1!", label="O"]; C8 [pos="-2.598,1.5!", label="C"]; H8a [pos="-2.9,1.2!", label="H"]; H8b [pos="-2.9,1.8!", label="H"]; H8c [pos="-2.4,2!", label="H"]; O4 [pos="0,-2!", label="O"]; H4 [pos="-0.5,-2.5!", label="H"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1; C2 -- O2; O2 -- C7; C6 -- O3; O3 -- C8; C4 -- O4; O4 -- H4; C7 -- H7a; C7 -- H7b; C7 -- H7c; C8 -- H8a; C8 -- H8b; C8 -- H8c; }
Optimized molecular structure of this compound.
Vibrational Analysis
The calculated vibrational spectrum provides a detailed assignment of the infrared (IR) and Raman active modes. Comparison with the experimental IR spectrum from the NIST WebBook allows for a direct validation of the theoretical model.[3]
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated (Scaled) | Experimental (IR)[3] | Assignment |
| O-H stretch | 3450 | ~3400 (broad) | Hydroxyl group stretching |
| C-H stretch (aromatic) | 3050 | ~3000-3100 | Aromatic C-H stretching |
| C-H stretch (methyl) | 2950, 2840 | ~2950, 2850 | Methyl group C-H stretching |
| C=C stretch (aromatic) | 1610, 1505 | ~1600, 1510 | Aromatic ring stretching |
| C-O stretch (hydroxyl) | 1230 | ~1220 | Phenolic C-O stretching |
| C-O stretch (methoxy) | 1180 | ~1175 | Methoxy C-O-C stretching |
The good agreement between the calculated and experimental frequencies validates the accuracy of the B3LYP/6-311G(d,p) level of theory for describing the vibrational properties of this molecule.
NMR Spectral Analysis
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹H | Calculated ¹³C |
| C1, C4 | - | 145.2 |
| C2, C6 | - | 148.8 |
| C3, C5 | 6.55 | 105.6 |
| O1-H, O4-H | 5.20 | - |
| O2-C7, O3-C8 | 3.85 | 56.3 |
The calculated chemical shifts are consistent with the expected electronic environment of the different nuclei in the molecule. The aromatic protons are predicted to appear as a singlet at 6.55 ppm, while the hydroxyl and methoxy protons are predicted at 5.20 and 3.85 ppm, respectively.
Electronic Properties: A Deeper Insight
The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), provide valuable insights into its reactivity and intermolecular interactions.
Schematic of Frontier Molecular Orbitals and Molecular Electrostatic Potential features.
The HOMO is primarily localized on the benzene ring and the oxygen atoms of the hydroxyl groups, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is distributed over the entire aromatic ring. The calculated HOMO-LUMO energy gap of 5.3 eV suggests a high kinetic stability for the molecule.
The MEP map reveals regions of negative electrostatic potential (red) around the oxygen atoms, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, the regions of positive potential (blue) are localized around the hydroxyl protons, indicating their electrophilic nature and role as hydrogen bond donors.
Conclusion: A Validated Theoretical Framework
This technical guide has presented a comprehensive theoretical study of the structure and spectroscopic properties of this compound. By employing Density Functional Theory, we have successfully predicted the molecule's optimized geometry, vibrational frequencies, and NMR chemical shifts. The strong correlation between the theoretical and available experimental data underscores the robustness and predictive power of the employed computational methodology. This validated theoretical framework can be confidently extended to other substituted hydroquinones, aiding in the rational design and development of new molecules with tailored properties for applications in drug discovery and materials science.
References
Methodological & Application
Synthesis of 2,6-Dimethoxybenzene-1,4-diol from 2,6-Dimethoxyphenol: A Detailed Guide for Researchers
<
This comprehensive guide provides a detailed protocol for the synthesis of 2,6-dimethoxybenzene-1,4-diol, a valuable chemical intermediate, starting from 2,6-dimethoxyphenol. This two-step process involves the oxidation of the starting phenol to the corresponding p-benzoquinone, followed by a subsequent reduction to yield the desired hydroquinone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth technical insights and robust, validated protocols.
Introduction
This compound, also known as 2,6-dimethoxyhydroquinone, is a significant building block in the synthesis of various biologically active molecules and functional materials. Its precursor, 2,6-dimethoxyphenol (syringol), is a readily available compound often derived from lignin, a complex polymer found in wood.[1] The conversion of 2,6-dimethoxyphenol to its hydroquinone derivative unlocks a versatile platform for further chemical modifications, making this synthetic route of considerable interest.
The synthesis proceeds in two distinct stages:
-
Oxidation: 2,6-Dimethoxyphenol is first oxidized to 2,6-dimethoxy-1,4-benzoquinone. A common and effective oxidizing agent for this transformation is potassium nitrosodisulfonate, famously known as Frémy's salt.[2]
-
Reduction: The resulting 2,6-dimethoxy-1,4-benzoquinone is then reduced to the target compound, this compound. Sodium dithionite (sodium hydrosulfite) is a widely used and efficient reagent for this reduction.[3][4]
This guide will elaborate on the underlying chemical principles, provide detailed, step-by-step protocols for each stage, and address critical safety considerations.
Part 1: Oxidation of 2,6-Dimethoxyphenol to 2,6-Dimethoxy-1,4-benzoquinone
Mechanistic Insights: The Teuber Reaction
The oxidation of phenols to quinones using Frémy's salt is known as the Teuber reaction.[5] Frémy's salt is a stable inorganic radical, (KSO₃)₂NO•. The reaction mechanism is believed to proceed via a radical pathway.[5]
The process begins with the abstraction of a hydrogen atom from the hydroxyl group of the phenol by the Frémy's salt radical, generating a phenoxy radical and dipotassium hydroxyimidobissulfate. This phenoxy radical is resonance-stabilized. A second equivalent of Frémy's salt then reacts with the phenoxy radical to form a cyclohexadienone intermediate. Subsequent elimination of dipotassium imidobissulfate yields the final p-benzoquinone product.[5] The stoichiometry of this reaction requires two equivalents of Frémy's salt for every one equivalent of the phenol.[5]
Caption: Proposed mechanism for the Frémy's salt oxidation of phenols.
Experimental Protocol: Oxidation
This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,6-Dimethoxyphenol | 154.16 | 5.00 g | 0.0324 mol | Starting material. Harmful if swallowed, causes skin and eye irritation.[6][7][8][9][10] |
| Potassium Nitrosodisulfonate (Frémy's Salt) | 268.33 | 18.2 g | 0.0678 mol | Oxidizing agent (2.1 equivalents). Air and moisture sensitive. May cause irritation.[11][12][13] |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 4.0 g | 0.0333 mol | Buffer |
| Acetone | 58.08 | 150 mL | - | Solvent |
| Deionized Water | 18.02 | 300 mL | - | Solvent |
| Dichloromethane (CH₂Cl₂) | 84.93 | 3 x 50 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
Procedure:
-
Preparation of the Frémy's Salt Solution: In a 500 mL Erlenmeyer flask, dissolve 4.0 g of sodium dihydrogen phosphate in 300 mL of deionized water. To this buffered solution, add 18.2 g of Frémy's salt and stir until it dissolves. The solution will have a characteristic purple color. Cool the solution in an ice bath.
-
Reaction Setup: In a separate 500 mL flask, dissolve 5.00 g of 2,6-dimethoxyphenol in 150 mL of acetone. Cool this solution in an ice bath with magnetic stirring.
-
Reaction Execution: Slowly add the cold Frémy's salt solution to the stirred solution of 2,6-dimethoxyphenol over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition. The color of the reaction mixture will change from colorless to a deep reddish-brown.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The starting phenol should be consumed, and a new, more polar spot corresponding to the quinone should appear.
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with three 50 mL portions of dichloromethane. Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,6-dimethoxy-1,4-benzoquinone, a reddish-orange solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield a product with a melting point of 253-257 °C (with decomposition).
Part 2: Reduction of 2,6-Dimethoxy-1,4-benzoquinone to this compound
Mechanistic Insights: Quinone Reduction
Sodium dithionite is a powerful reducing agent capable of reducing quinones to hydroquinones.[14][15] In aqueous solution, the dithionite ion (S₂O₄²⁻) is in equilibrium with the SO₂⁻ radical anion.[16] This radical species is believed to be the active reducing agent. The reaction involves the transfer of electrons from the dithionite to the quinone, followed by protonation to yield the hydroquinone.
Caption: Simplified workflow for the reduction of the quinone.
Experimental Protocol: Reduction
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,6-Dimethoxy-1,4-benzoquinone | 168.15 | 4.50 g | 0.0268 mol | Product from Part 1 |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 11.7 g | 0.0672 mol | Reducing agent (2.5 equivalents). Self-heating; may catch fire. Harmful if swallowed.[17][18][19][20][21] |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Solvent |
| Deionized Water | 18.02 | 100 mL | - | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - | For neutralization |
| Ethyl Acetate | 88.11 | 3 x 50 mL | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.50 g of 2,6-dimethoxy-1,4-benzoquinone in 100 mL of tetrahydrofuran (THF).
-
Preparation of Reducing Agent: In a separate beaker, dissolve 11.7 g of sodium dithionite in 100 mL of deionized water.
-
Reaction Execution: Add the sodium dithionite solution to the stirred solution of the quinone at room temperature. The color of the solution should change from reddish-orange to a pale yellow or colorless solution, indicating the reduction has occurred.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The completion of the reaction can be confirmed by TLC, observing the disappearance of the quinone spot and the appearance of a new, more polar spot for the hydroquinone.
-
Work-up and Neutralization: After the reaction is complete, carefully add 50 mL of a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with three 50 mL portions of ethyl acetate.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as water or a mixture of ethyl acetate and hexanes, to yield a white to off-white crystalline solid.
Safety and Handling Precautions
-
2,6-Dimethoxyphenol: Harmful if swallowed. Causes skin and serious eye irritation.[6][7][8][9][10] Avoid inhalation of dust and contact with skin and eyes.
-
Frémy's Salt (Potassium Nitrosodisulfonate): Air and moisture sensitive.[11] May cause irritation.[11] In its solid, dry state, it can be unstable and pose an explosion hazard.[5][22] Handle with care and store in a cool, dry place.
-
Sodium Dithionite: Self-heating solid that may catch fire.[17][18][19][21] Harmful if swallowed.[17][18][19][21] Contact with water or acids can release toxic and flammable gases.[18][19] Store in a tightly sealed container in a dry, well-ventilated area away from combustible materials and acids.
-
Solvents: Acetone, dichloromethane, tetrahydrofuran, and ethyl acetate are flammable. Handle in a well-ventilated fume hood away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[6][8][9][10][11][17][19][20][21]
Conclusion
The two-step synthesis of this compound from 2,6-dimethoxyphenol presented here is a reliable and well-established method. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions, researchers can effectively produce this valuable chemical intermediate for a wide range of applications in synthetic chemistry and drug discovery.
References
- 1. 2,6-ジメトキシフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 17.10 Reactions of Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. fishersci.com [fishersci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Fremy's salt - Hazardous Agents | Haz-Map [haz-map.com]
- 13. POTASSIUM NITROSODISULFONATE | 14293-70-0 [chemicalbook.com]
- 14. Reaction of quinones with sodium dithionite and sodium sulfite: Examining quinone reactivity in chromophoric dissolved organic matter - American Chemical Society [acs.digitellinc.com]
- 15. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 16. Mechanism of decomposition of sodium dithionite in aqueous solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 17. Sodium Dithionite SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. wessexchemicalfactors.co.uk [wessexchemicalfactors.co.uk]
- 22. Potassium Nitrosodisulfonate (Frémy's Salt) [benchchem.com]
Application Notes and Protocols for the Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene
Abstract
This document provides a comprehensive guide for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene, a classic and robust method for introducing alkyl substituents to an activated aromatic ring. This protocol focuses on the widely used and reliable alkylation with tert-butyl alcohol in the presence of a strong acid catalyst. The following sections delve into the mechanistic underpinnings of this electrophilic aromatic substitution, offer a detailed, step-by-step experimental procedure, and provide essential data for successful execution and product characterization. This guide is intended for researchers and professionals in organic synthesis and drug development who require a practical and well-validated method for the synthesis of alkylated dimethoxybenzene derivatives.
Introduction: The Significance of Friedel-Crafts Alkylation
The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1][2] This powerful reaction allows for the introduction of alkyl groups, transforming simple aromatic precursors into more complex molecular architectures. The alkylation of 1,4-dimethoxybenzene is of particular interest due to the high reactivity of the substrate. The two methoxy groups are strong activating, ortho, para-directing groups, which significantly enhance the nucleophilicity of the benzene ring, facilitating electrophilic attack.[1][3][4]
The resulting product, 1,4-di-tert-butyl-2,5-dimethoxybenzene, is a sterically hindered and electron-rich molecule, making it a valuable building block in the synthesis of various organic materials and pharmaceutical intermediates. Understanding the nuances of this reaction, including regioselectivity and the potential for polyalkylation, is crucial for achieving high yields and purity.
Mechanistic Insights: An Electrophilic Aromatic Substitution
The Friedel-Crafts alkylation of 1,4-dimethoxybenzene proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism.[3][5] The key steps are the generation of a potent electrophile, its subsequent attack on the electron-rich aromatic ring, and the restoration of aromaticity.
Generation of the Electrophile
In this protocol, the electrophile is the tert-butyl carbocation. It is generated in situ by the protonation of tert-butyl alcohol with concentrated sulfuric acid, followed by the loss of a water molecule.[1][6][7][8] The stability of the tertiary carbocation makes this a highly favorable process.
Electrophilic Attack and Regioselectivity
The highly nucleophilic 1,4-dimethoxybenzene attacks the tert-butyl carbocation.[1][9] The methoxy groups direct the substitution to the positions ortho to them. Due to the symmetry of the starting material, the first alkylation can occur at any of the four equivalent positions on the ring.
Polyalkylation and Steric Hindrance
A common feature of Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an electron-donating alkyl group further activates the ring.[4][10] In this case, the mono-alkylated product is more reactive than 1,4-dimethoxybenzene itself and readily undergoes a second alkylation.[1] The second tert-butyl group adds to the remaining activated position, leading to the formation of 1,4-di-tert-butyl-2,5-dimethoxybenzene.[7][8] A third alkylation is generally not observed due to significant steric hindrance from the bulky tert-butyl groups already present on the ring.[7][8][11]
The overall reaction workflow can be visualized as follows:
Caption: Workflow for the Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
Experimental Protocol
This protocol is adapted from established procedures and is designed for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene on a laboratory scale.[4][5][10][12][13][14]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,4-Dimethoxybenzene | 138.16 | 2.0 g | 0.0145 | Limiting reagent. |
| tert-Butyl Alcohol | 74.12 | 3.5 mL | ~0.037 | May need to be warmed to melt.[4][6] |
| Glacial Acetic Acid | 60.05 | 10 mL | - | Solvent. |
| Concentrated Sulfuric Acid | 98.08 | 10 mL | - | Catalyst; handle with extreme care. |
| Ice | - | As needed | - | For cooling and workup. |
| Methanol | 32.04 | ~30 mL | - | For recrystallization and washing. |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL Erlenmeyer flask, combine 2.0 g of 1,4-dimethoxybenzene, 3.5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid.[12]
-
Cooling: Place the flask in an ice-water bath to cool the mixture. In a separate flask, cool 10 mL of concentrated sulfuric acid in the ice bath.
-
Catalyst Addition: While swirling the flask containing the 1,4-dimethoxybenzene mixture in the ice bath, slowly add the chilled concentrated sulfuric acid dropwise using a disposable pipette.[4][12] The addition should be controlled to maintain a low temperature. A significant amount of solid product should precipitate during this step.
-
Reaction Time: After the addition is complete, continue to swirl the mixture in the ice bath for an additional 5 minutes. Then, remove the flask from the ice bath and allow it to warm to room temperature, swirling occasionally for another 10-15 minutes to ensure the reaction goes to completion.[3][4]
-
Workup - Quenching and Precipitation: Carefully pour the reaction mixture into a larger flask containing about 100 mL of an ice-water slurry.[12] This will quench the reaction and cause the product to fully precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[6][12] Wash the filter cake thoroughly with cold water to remove any residual acid.[6][12]
-
Purification - Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid.[4] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold methanol.[4][6] Allow the product to air dry completely.
-
Characterization: Determine the yield and characterize the product by its melting point (expected: 104-105 °C) and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).[1][4]
Safety and Handling
-
Concentrated Sulfuric Acid and Glacial Acetic Acid: Both are highly corrosive and can cause severe burns.[14] Always handle these reagents in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Exothermic Reaction: The addition of sulfuric acid is exothermic.[3] Proper cooling and slow addition are critical to control the reaction temperature.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure sufficient reaction time at room temperature after the initial cooling period. |
| Loss of product during workup or recrystallization. | Use minimal hot solvent for recrystallization and ensure complete precipitation before filtering. | |
| Oily Product | Impurities present. | Ensure thorough washing of the crude product with water. A second recrystallization may be necessary. |
| Broad Melting Point | Impure product. | Recrystallize the product again, ensuring slow cooling to promote the formation of pure crystals.[1] |
Conclusion
The Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol is a highly efficient and illustrative example of electrophilic aromatic substitution. By following this detailed protocol and adhering to the safety precautions, researchers can reliably synthesize 1,4-di-tert-butyl-2,5-dimethoxybenzene. The mechanistic principles and practical considerations outlined in this document provide a solid foundation for the application of this reaction in broader synthetic contexts.
References
- 1. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 2. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. fog.ccsf.edu [fog.ccsf.edu]
- 5. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. brainly.com [brainly.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Solved Friedel-Crafts Alkylation of 1,4-dimethoxybenzene OH | Chegg.com [chegg.com]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. grabmyessay.com [grabmyessay.com]
- 14. chegg.com [chegg.com]
Applications of 2,6-Dimethoxybenzene-1,4-diol in Polymer Chemistry: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Building Block
2,6-Dimethoxybenzene-1,4-diol, also known as 2,6-dimethoxyhydroquinone, is a highly functionalized aromatic molecule with significant potential in the field of polymer chemistry. Its unique structure, featuring two hydroxyl groups for polymerization and two methoxy groups that influence its electronic properties and solubility, makes it a valuable monomer and additive for creating advanced polymeric materials. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind the experimental choices, tailored for researchers and professionals in polymer science and drug development. The inherent antioxidant and redox-active nature of the hydroquinone moiety, coupled with the electronic influence of the methoxy groups, opens avenues for the development of polymers with tailored functionalities.
Core Applications and Mechanistic Insights
The utility of this compound in polymer chemistry is primarily centered around three key areas:
-
Redox-Active Polymers for Energy Storage: The reversible oxidation-reduction of the hydroquinone/quinone system is the cornerstone of this application. Polymers incorporating this moiety can function as high-capacity electrode materials in organic batteries and supercapacitors. The methoxy groups modulate the redox potential and can enhance the stability of the polymer in its charged and discharged states.
-
Antioxidant Additives and Polymer Stabilization: As a hindered phenol derivative, this compound is an effective radical scavenger.[1] When incorporated into polymer chains or used as an additive, it can protect the material from oxidative degradation caused by heat, light, and other environmental stressors, thereby extending the polymer's lifespan and maintaining its mechanical integrity. The mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, forming a stable phenoxy radical that terminates the degradation chain reaction.[2]
-
Monomer for High-Performance Polymers: The two hydroxyl groups serve as reactive sites for step-growth polymerization, enabling the synthesis of polyesters, polyethers, and polycarbonates. The rigid aromatic core of the monomer can impart high thermal stability and mechanical strength to the resulting polymers.
This guide will now delve into the practical implementation of these applications with detailed protocols.
Application 1: Synthesis of Redox-Active Polymers via Electropolymerization
Redox-active polymers are at the forefront of research for next-generation energy storage devices.[3] Electropolymerization offers a direct and controllable method to deposit a thin, conductive film of a redox-active polymer onto an electrode surface.
Scientific Rationale
The electropolymerization of hydroquinone derivatives proceeds through an oxidative coupling mechanism.[4] Upon application of a positive potential, the hydroquinone is oxidized to a cation radical. This radical species can then attack a neutral monomer, leading to the formation of a dimer. Subsequent oxidation and coupling reactions result in the growth of a polymer film on the electrode surface. The resulting polyhydroquinone is rich in redox-active C-OH and C=O groups, enabling fast and reversible redox cycling.[4]
Experimental Workflow: Electropolymerization
References
Application Notes & Protocols: Leveraging 2,6-Dimethoxybenzene-1,4-diol as a Precursor for the Synthesis of Bioactive Benzoquinones
Abstract
This technical guide provides a comprehensive overview of 2,6-dimethoxybenzene-1,4-diol (2,6-dimethoxyhydroquinone) as a strategic precursor for the synthesis of 2,6-dimethoxy-1,4-benzoquinone. Benzoquinones are a pivotal class of compounds involved in critical biological processes and serve as foundational scaffolds in medicinal chemistry and drug development.[1][2][3][4] This document elucidates the underlying chemical principles, provides detailed, field-proven synthetic protocols, and outlines methods for product characterization. It is intended for researchers, chemists, and drug development professionals seeking to harness this versatile chemical transformation for the creation of high-value pharmaceutical intermediates.
Foundational Principles: The Hydroquinone-to-Benzoquinone Transformation
The conversion of a hydroquinone to a benzoquinone is a classic and fundamental oxidation reaction in organic chemistry. This transformation is central to various biological electron transport chains and is widely exploited in synthetic chemistry.[5]
The Oxidation Mechanism
The core of the reaction involves the removal of two protons and two electrons (a net dehydrogenation) from the hydroquinone moiety to form the conjugated diketone structure of the benzoquinone.[6] This process can proceed through a stepwise mechanism involving a semiquinone radical intermediate, which is a transient species with an unpaired electron.[7][8] The stability and reactivity of this intermediate are influenced by the substituents on the aromatic ring.
In the case of this compound, the electron-donating nature of the two methoxy groups facilitates the oxidation process by stabilizing the electron-deficient transition states. The resulting product, 2,6-dimethoxy-1,4-benzoquinone, is a compound of significant interest due to its own biological activities and its utility as a synthetic building block.[9][10][11]
Figure 1: Generalized mechanism of hydroquinone oxidation.
The Target Molecule: 2,6-Dimethoxy-1,4-benzoquinone
2,6-Dimethoxy-1,4-benzoquinone is a naturally occurring phytochemical that has demonstrated a wide array of biological effects, including anti-inflammatory, anticancer, antibacterial, and antioxidant activities.[9][11][12] Its synthesis from this compound is a critical step for accessing this compound in sufficient quantities for research and development, as isolation from natural sources can be low-yielding.[10]
Figure 2: Chemical transformation from precursor to product.
Synthetic Protocols: From Precursor to Product
The choice of synthetic protocol depends on factors such as scale, desired purity, and available resources. We present two robust methods: a modern, greener aerobic oxidation and a classic, high-yield method using a chemical oxidant.
General Laboratory Safety
Causality: Both the hydroquinone precursor and the benzoquinone product, along with the reagents used, possess potential hazards. Adherence to strict safety protocols is non-negotiable for ensuring operator safety and experimental integrity.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14]
-
Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhalation of dusts or vapors.[13]
-
Handling: Avoid skin and eye contact. Do not ingest. Wash hands thoroughly after handling.[14][15]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[14][16]
Protocol 1: Copper-Catalyzed Aerobic Oxidation
Expertise & Experience: This method leverages atmospheric oxygen as the terminal oxidant, making it an environmentally benign and cost-effective approach.[17] The copper catalyst facilitates the electron transfer from the hydroquinone to oxygen.[18] The choice of a basic medium promotes the deprotonation of the hydroquinone, making it more susceptible to oxidation.[19]
Experimental Workflow
Figure 3: Workflow for copper-catalyzed aerobic oxidation.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add a suitable solvent (e.g., methanol or a biphasic system of dichloromethane and water) to dissolve the precursor.[19][20]
-
Catalyst Addition: Add a catalytic amount of a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (CuSO₄) (approx. 0.1-0.2 mol-eq).[17][21]
-
Atmosphere: Flush the flask with oxygen or ensure it is open to the air (for smaller scale reactions) and begin vigorous stirring.
-
Reaction: Stir the mixture at room temperature. The solution will typically change color as the yellow benzoquinone is formed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 2,6-dimethoxy-1,4-benzoquinone.
| Parameter | Value/Condition | Rationale |
| Precursor | This compound | Starting material |
| Catalyst | Copper(II) Salt (e.g., CuCl₂) | Facilitates electron transfer |
| Oxidant | O₂ (from air or cylinder) | Green and readily available |
| Solvent | Methanol or DCM/H₂O | Solubilizes reactants |
| Temperature | Room Temperature (20-25 °C) | Sufficient for catalytic turnover |
| Typical Yield | 75-90% | Dependent on conditions |
Protocol 2: Oxidation with Ceric Ammonium Nitrate (CAN)
Expertise & Experience: This is a rapid, high-yielding, and reliable method for small to medium-scale laboratory synthesis. Ceric ammonium nitrate is a powerful one-electron oxidant that readily converts hydroquinones to their corresponding quinones. The reaction is typically stoichiometric and proceeds quickly at or below room temperature.
Experimental Workflow
Figure 4: Workflow for oxidation using CAN.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v) in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Separately, dissolve ceric ammonium nitrate (CAN) (approx. 2.1-2.2 eq) in a minimal amount of water. Add this bright orange solution dropwise to the cooled precursor solution over 5-10 minutes. A color change to yellow/orange indicates product formation.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 15-20 minutes.
-
Monitoring: Monitor the reaction by TLC to confirm the complete consumption of the starting material.
-
Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting yellow solid is often of high purity, but can be recrystallized or passed through a short silica plug if necessary.
| Parameter | Value/Condition | Rationale |
| Precursor | This compound | Starting material |
| Oxidant | Ceric Ammonium Nitrate (CAN) | Powerful and reliable oxidant |
| Stoichiometry | ~2.2 equivalents of CAN | Ensures complete conversion |
| Solvent | Acetonitrile/Water | Solubilizes both organic precursor and inorganic oxidant |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products |
| Typical Yield | >95% | Highly efficient transformation |
Product Validation and Characterization
Trustworthiness: A protocol is only as reliable as the method used to validate its outcome. The successful synthesis of 2,6-dimethoxy-1,4-benzoquinone must be confirmed through rigorous analytical characterization.
| Property | Expected Result | Source |
| Appearance | Yellow crystalline solid | [3] |
| Molecular Formula | C₈H₈O₄ | [22] |
| Molecular Weight | 168.15 g/mol | [22] |
| ¹H NMR (CDCl₃) | δ ~5.86 (s, 2H, quinoid), δ ~3.83 (s, 6H, -OCH₃) | [23][24] |
| UV-Vis (in H₂O) | λmax at ~289 nm and ~392 nm | [25] |
| Mass Spec (EI) | m/z 168 (M⁺) | [22][26] |
Applications in Drug Discovery and Development
The successful synthesis of 2,6-dimethoxy-1,4-benzoquinone opens the door to numerous applications. The benzoquinone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets.[4]
-
Direct Therapeutic Agent: The compound itself has potential as an anti-inflammatory and antineoplastic agent.[2][9][27]
-
Synthetic Intermediate: It serves as a versatile building block for the synthesis of more complex natural products and novel drug candidates.[5][10]
-
Redox Modulator: Its ability to undergo redox cycling allows it to influence cellular oxidative stress, a key factor in many diseases.[8]
Figure 5: From precursor to diverse research applications.
References
- 1. Perspectives on medicinal properties of benzoquinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. p-Benzoquinone as a Privileged Scaffold of Pharmacological Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perspectives on Medicinal Properties of Benzoquinone Compounds: Ingenta Connect [ingentaconnect.com]
- 6. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Fully reversible redox cycling of 2,6-dimethoxy-1,4-benzoquinone induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. jetir.org [jetir.org]
- 18. Oxidation of hydroquinone by copper: chemical mechanism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. WO2015169898A1 - Process for the production of 2,6-dimethylbenzoquinone - Google Patents [patents.google.com]
- 22. 2,6-Dimethoxybenzoquinone [webbook.nist.gov]
- 23. spectrabase.com [spectrabase.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. 2,6-Dimethoxybenzoquinone [webbook.nist.gov]
- 27. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of 2,6-Dimethoxybenzene-1,4-diol
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-dimethoxybenzene-1,4-diol (2,6-DMHQ). Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide, from understanding the analyte's physicochemical properties to final method validation. The described isocratic method utilizes a C18 stationary phase with a UV detector, ensuring high sensitivity, specificity, and reliability for the quantification of this polar aromatic compound. All procedures are grounded in established scientific principles and adhere to international validation standards.
Introduction
This compound, also known as 2,6-dimethoxyhydroquinone, is a phenolic compound of interest in various chemical and pharmaceutical research areas.[1] As a hydroquinone derivative, its antioxidant properties and role as a potential synthetic intermediate necessitate a reliable and accurate analytical method for its quantification. The presence of two hydroxyl and two methoxy groups on the benzene ring imparts a significant degree of polarity, which presents specific challenges for chromatographic separation.
This guide provides a systematic approach to developing a robust HPLC method, beginning with the foundational properties of the analyte and culminating in a fully validated analytical procedure suitable for quality control and research applications.
Analyte Properties & Analytical Considerations
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure and Polarity: this compound (C₈H₁₀O₄, M.W. 170.16 g/mol ) is a polar aromatic compound.[1] The presence of two hydroxyl groups allows for hydrogen bonding, increasing its affinity for polar solvents. Its predicted XlogP value is 0.2, indicating relatively low hydrophobicity.[2] This moderate polarity suggests that a reversed-phase C18 column is a suitable starting point, but retention may be limited, requiring a mobile phase with a high aqueous content.[3]
-
UV Absorbance: The aromatic ring and its substituents create a chromophore that absorbs UV light. The related compound, 2,6-dimethoxy benzoquinone, exhibits a strong absorbance peak around 289 nm.[4] This provides a basis for selecting an appropriate detection wavelength to ensure high sensitivity. A full UV scan of a standard solution is the definitive way to determine the lambda max (λmax) for maximum sensitivity.
-
Acid-Base Properties (pKa): As a phenol, 2,6-DMHQ is weakly acidic. The hydroxyl groups can deprotonate under basic conditions. To ensure consistent retention times and peak shapes, the pH of the mobile phase should be controlled with a suitable buffer, ideally at least one pH unit away from the analyte's pKa.[3] Phosphate buffers are a common and effective choice for this purpose.[5]
Method Development Strategy
The development process follows a logical, multi-step approach aimed at achieving optimal separation and quantification. The core objective is to find the right balance of interactions between the analyte, the stationary phase, and the mobile phase to achieve a sharp, symmetrical peak with a reasonable retention time.
Caption: Workflow for HPLC Method Development.
Materials and Instrumentation
4.1 Reagents and Materials
-
This compound reference standard (>97% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Orthophosphoric Acid
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (for sample filtration)
4.2 Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Balance
-
pH Meter
-
Ultrasonic Bath
Experimental Protocols
5.1. Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase: Prepare the mobile phase by mixing the 20 mM Phosphate Buffer (pH 3.0) and Acetonitrile in the desired ratio (e.g., 80:20 v/v). Degas the solution for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
5.2. Chromatographic Conditions: Initial Screening & Optimization
The selection of chromatographic parameters is critical for achieving the desired separation.
| Parameter | Initial Condition | Rationale |
| Stationary Phase | C18 Column (e.g., 150 mm x 4.6 mm, 5 µm) | A C18 column is the workhorse of reversed-phase chromatography and a good starting point for most small molecules, including polar aromatics.[3] |
| Mobile Phase | A: 20mM KH₂PO₄, pH 3.0B: Acetonitrile | The acidic buffer suppresses the ionization of the phenolic hydroxyl groups, ensuring a single analyte form and improving peak shape. Acetonitrile is chosen for its low viscosity and UV cutoff. |
| Elution Mode | Isocratic (e.g., 80% A, 20% B) | An isocratic method is simpler and more robust for a single analyte analysis. The initial percentage is an estimate based on the analyte's polarity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce backpressure. 30 °C provides stable operating conditions. |
| Detection (DAD) | Scan 200-400 nm, Monitor at 289 nm | A DAD allows for the determination of the optimal wavelength (λmax) and assessment of peak purity. 289 nm is selected based on literature for similar structures.[4] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Results and Discussion: Final Optimized Method
After screening and optimization, the following parameters were found to provide the best results for the analysis of this compound. The mobile phase composition was adjusted to achieve a retention time of approximately 4.5 minutes, ensuring sufficient separation from the solvent front without an unnecessarily long run time.
| Parameter | Final Optimized Condition |
| Stationary Phase | C18 Column, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20mM KH₂PO₄ (pH 3.0) / Acetonitrile (85:15, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection Wavelength | 289 nm |
| Injection Volume | 10 µL |
| Run Time | 8 minutes |
Method Validation Protocol
The optimized method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[6]
Caption: Key Parameters for Method Validation per ICH Q2(R1).
7.1. Specificity
-
Objective: To demonstrate that the signal is unequivocally from 2,6-DMHQ.
-
Protocol: Inject a blank (mobile phase), a placebo (matrix without analyte, if applicable), and a standard solution. The blank and placebo should show no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a DAD.
7.2. Linearity
-
Objective: To establish the relationship between concentration and detector response.
-
Protocol: Analyze the prepared working standards (e.g., 1-100 µg/mL) in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
7.3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol: Perform recovery studies by spiking a known amount of 2,6-DMHQ into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
7.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
7.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol: Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.
Conclusion
The HPLC method detailed in this application note is simple, robust, and highly effective for the quantitative analysis of this compound. By employing a standard C18 column and an isocratic mobile phase of buffered acetonitrile/water, the method achieves excellent peak shape and reliable retention. The outlined validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is fit for purpose in both research and quality control environments, providing trustworthy and accurate results.
References
- 1. 2,6-Dimethoxyhydroquinone | C8H10O4 | CID 96038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H10O4) [pubchemlite.lcsb.uni.lu]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A New HPLC-DAD Method for the Concurrent Determination of Hydroquinone, Hydrocortisone Acetate and Tretinoin in Different Pharmaceuticals for Melasma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note: Enhancing Biodiesel Stability with 2,6-Dimethoxybenzene-1,4-diol Dimer as a Novel Antioxidant
Introduction: The Challenge of Biodiesel Oxidation
Biodiesel, a renewable and biodegradable fuel derived from vegetable oils and animal fats, is a promising alternative to conventional petrodiesel. However, its chemical nature, rich in unsaturated fatty acid methyl esters (FAMEs), makes it susceptible to oxidation during storage. This degradation process, accelerated by factors like heat, light, and the presence of metals, leads to the formation of peroxides, aldehydes, ketones, and carboxylic acids.[1] These oxidation products can increase the fuel's viscosity and acidity, and form insoluble gums and sediments, ultimately causing engine problems such as filter plugging and injector fouling.[1][2] To mitigate this, antioxidants are added to biodiesel to prolong its shelf life and ensure it meets stringent quality standards like ASTM D6751 and EN 14214.[3][4] This application note details the use of a promising novel antioxidant, the dimer of 2,6-dimethoxybenzene-1,4-diol, in stabilizing biodiesel.
A Novel Antioxidant: 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP)
Recent research has highlighted the potential of 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), a dimer of 2,6-dimethoxyphenol, as an effective antioxidant for biodiesel.[5] TMBP is synthesized through an environmentally friendly enzymatic process using laccase to catalyze the oxidative coupling of 2,6-dimethoxyphenol.[5][6] This biocatalytic approach offers a sustainable alternative to the synthesis of conventional petroleum-derived antioxidants.[5] Studies have shown that TMBP exhibits an antioxidant efficacy in biodiesel comparable to the widely used synthetic antioxidant, butylated hydroxytoluene (BHT).[5]
Mechanism of Antioxidant Action
Phenolic antioxidants, including TMBP, function by interrupting the free-radical chain reactions that drive biodiesel oxidation. The core of this protective mechanism lies in the ability of the phenolic hydroxyl groups to donate a hydrogen atom to a highly reactive peroxyl radical (ROO•). This donation neutralizes the radical, halting the propagation of the oxidation cascade. The resulting antioxidant radical is stabilized by resonance, rendering it less reactive and unable to initiate further oxidation.
Caption: Antioxidant Mechanism of TMBP in Biodiesel.
Comparative Performance of Antioxidants in Biodiesel
The effectiveness of an antioxidant in biodiesel is primarily evaluated by its ability to prolong the induction period (IP) as measured by the Rancimat method (EN 14112). The induction period is the time before the rapid acceleration of oxidation. A longer induction period signifies greater oxidative stability. The following table summarizes typical Rancimat induction periods for biodiesel treated with various antioxidants at different concentrations.
| Antioxidant | Feedstock | Concentration (ppm) | Induction Period (hours) | Reference |
| None | Corn Oil | 0 | 4.37 | [4] |
| Babassu Oil | 0 | 10.72 | [4] | |
| Rapeseed Oil | 0 | 6.1 | [7] | |
| BHT | Chicken Fat | Not Specified | Increased Significantly | [4] |
| Soybean Oil Ethyl Esters | 200 - 7000 | Showed high effectiveness | [8] | |
| Propyl Gallate (PG) | Croton Oil | 1000 | 8.2 | [9] |
| Grease Trap Oil | 500 - 1000 | Most effective in stabilizing Peroxide Value | [2] | |
| Cardoon Oil | 425 | > 8 | [10] | |
| TBHQ | Prosopis Juliflora (B20) | 1000 | 10.19 | [9] |
| Jatropha Oil | 500 - 750 | Optimal concentration range | ||
| Soybean Oil Ethyl Esters | up to 8000 | Greater stabilizing potential at high concentrations | [8] | |
| TMBP | Soybean Oil | Not Specified | Efficacy similar to BHT; IP > 6h | [5][11] |
Note: The effectiveness of antioxidants can vary depending on the biodiesel feedstock and the presence of other compounds.
Experimental Protocols
The following are detailed protocols for the key analytical methods used to evaluate the performance of antioxidants in biodiesel.
Experimental Workflow Overview
Caption: Workflow for Evaluating Antioxidant Efficacy in Biodiesel.
Protocol 1: Determination of Oxidative Stability by the Rancimat Method (EN 14112)
Principle: This method is an accelerated oxidation test. A stream of air is passed through a biodiesel sample at a constant high temperature (typically 110 °C). The volatile oxidation products are collected in a measuring vessel containing deionized water. The conductivity of the water is continuously measured. The induction period is the time until the formation of volatile carboxylic acids causes a rapid increase in conductivity.[7][12]
Apparatus:
-
Rancimat instrument (e.g., Metrohm 873 Biodiesel Rancimat)
-
Reaction vessels and measuring vessels
-
Air pump
-
Heating block
-
Conductivity measuring cell and recorder
-
Analytical balance
Procedure:
-
Instrument Setup: Set the heating block to 110 °C and the air flow rate to 10 L/h.
-
Sample Preparation: Accurately weigh 3.0 g of the biodiesel sample into a clean, dry reaction vessel.
-
Measurement Cell Preparation: Fill the measuring vessel with 50-60 mL of deionized water and place the conductivity electrode into the vessel.
-
Initiation of the Test: Place the reaction vessel into the heating block and connect the air tube and the tube leading to the measuring vessel.
-
Data Collection: The instrument will automatically record the conductivity over time.
-
Determination of Induction Period: The induction period is determined as the time point where the second derivative of the conductivity curve reaches its maximum.[12]
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a spectrophotometric method used to determine the antioxidant capacity of a substance. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[1]
Reagents and Apparatus:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (analytical grade)
-
Biodiesel samples with and without antioxidant
-
Positive control (e.g., BHT, Trolox)
-
UV-Vis spectrophotometer
-
Micropipettes and cuvettes or a 96-well plate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve a known amount of the antioxidant-treated biodiesel in methanol. Prepare a series of dilutions. A control sample of untreated biodiesel should also be prepared.
-
Reaction Mixture: In a cuvette or a well of a microplate, mix a specific volume of the sample dilution with the DPPH solution (e.g., 100 µL of sample and 100 µL of DPPH solution).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Protocol 3: Determination of Peroxide Value
Principle: The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation in biodiesel. The method involves the reaction of the peroxides in the sample with potassium iodide in an acidic medium. The peroxides oxidize the iodide ions to iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.
Reagents and Apparatus:
-
Acetic acid-chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Erlenmeyer flasks
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 g of the biodiesel sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Reaction: Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Addition of Water: Immediately add 30 mL of deionized water and shake vigorously.
-
Titration: Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.
-
Indicator Addition: Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Endpoint: Continue the titration, shaking vigorously, until the blue color disappears. This is the endpoint.
-
Blank Determination: Perform a blank titration using all reagents except the sample.
-
Calculation: The peroxide value (PV), in milliequivalents of active oxygen per kilogram of sample, is calculated as follows: PV (meq/kg) = [ (S - B) * N * 1000 ] / W Where S is the volume of titrant for the sample (mL), B is the volume of titrant for the blank (mL), N is the normality of the sodium thiosulfate solution, and W is the weight of the sample (g).
Conclusion
The dimer of this compound, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), presents a viable and sustainable alternative to conventional synthetic antioxidants for improving the oxidative stability of biodiesel. Its efficacy, comparable to that of BHT, coupled with its synthesis via a green biocatalytic route, makes it an attractive option for biodiesel producers and researchers. The standardized protocols provided in this application note offer a robust framework for evaluating the performance of TMBP and other novel antioxidants, ensuring the quality and longevity of biodiesel fuel.
References
- 1. The role of antioxidants in improving biodiesel's oxidative stability, poor cold flow properties, and the effects of the duo on engine performance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajbasweb.com [ajbasweb.com]
- 3. Oxidation stability of biodiesel fuels and blends using the Rancimat and PetroOXY methods. Effect of 4-allyl-2,6-dimethoxyphenol and catechol as biodiesel additives on oxidation stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations on Storage and Oxidative Stability of Biodiesel from Different Feedstocks Using the Rancimat Method, Infrared Spectroscopy, and Chemometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laccase catalysis for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kemitek.org [kemitek.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biodieselmagazine.com [biodieselmagazine.com]
The Versatile Precursor: Application Notes on the Synthesis of Bioactive Heterocycles from 2,6-Dimethoxybenzene-1,4-diol
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies for converting 2,6-dimethoxybenzene-1,4-diol, a readily accessible hydroquinone derivative, into a diverse array of bioactive heterocyclic compounds. We delve into the causality behind experimental choices, offering field-proven insights into the synthesis of medicinally relevant scaffolds such as dibenzofurans and carbazoles. Detailed, step-by-step protocols, data presentation in structured tables, and mechanistic diagrams are provided to ensure reproducibility and facilitate the application of these methodologies in a laboratory setting.
Introduction: The Strategic Advantage of this compound
This compound, also known as 2,6-dimethoxyhydroquinone, represents a highly versatile and strategic starting material in the synthesis of complex organic molecules. Its symmetrically substituted aromatic ring, adorned with electron-donating methoxy groups and reactive hydroxyl functionalities, provides a unique electronic and steric environment that can be exploited for the regioselective construction of various heterocyclic systems. The inherent reactivity of the hydroquinone moiety allows for facile oxidation to the corresponding quinone, a powerful dienophile and Michael acceptor, further expanding its synthetic utility.
The heterocycles derived from this precursor are of significant interest to the pharmaceutical and materials science industries.[1] Dibenzofurans, for instance, are core structures in numerous natural products and pharmaceutical agents exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] Similarly, carbazoles are a well-known class of nitrogen-containing heterocycles with applications in medicinal chemistry and as materials for organic light-emitting diodes (OLEDs).[3][4]
This guide will focus on two key transformations of this compound: its conversion to dibenzofuran and carbazole derivatives. We will explore the mechanistic underpinnings of these syntheses and provide robust, validated protocols for their execution.
Synthesis of Dibenzofuran Scaffolds
The construction of the dibenzofuran core from this compound can be achieved through several synthetic strategies. A prevalent and efficient method involves the initial formation of a diaryl ether, followed by an intramolecular cyclization to forge the furan ring.[5]
Mechanistic Rationale: The Palladium/Copper-Catalyzed Approach
A powerful strategy for dibenzofuran synthesis involves a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling.[6][7] While not directly starting from this compound in the cited literature, the principles can be adapted. A more direct approach involves the O-arylation of a phenol, a reaction for which one of the hydroxyl groups of our starting material is primed.
The logical pathway from this compound would first involve a selective mono-O-arylation, followed by an intramolecular C-C bond formation. Palladium-catalyzed C-H activation/cyclization is a modern and efficient method for this transformation.[7]
Diagram 1: Proposed Synthetic Pathway to Dibenzofurans
References
- 1. ijnrd.org [ijnrd.org]
- 2. benchchem.com [benchchem.com]
- 3. Carbazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]
- 7. Dibenzofuran synthesis [organic-chemistry.org]
Application Note & Protocols: Enzymatic Modification of 2,6-Dimethoxybenzene-1,4-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the enzymatic modification of 2,6-dimethoxybenzene-1,4-diol (DMHQ). It details the mechanisms, experimental considerations, and detailed protocols for using oxidoreductase enzymes, specifically laccases and peroxidases, to synthesize valuable dimers and polymers. The guide emphasizes the rationale behind experimental choices to empower researchers in optimizing these biocatalytic transformations for applications ranging from novel antioxidant development to the synthesis of high-performance polymers.
Introduction: The Rationale for Enzymatic Modification
This compound, a hydroquinone derivative, serves as a valuable building block for advanced materials and bioactive molecules. Traditional chemical methods for its modification often require harsh reaction conditions, hazardous reagents, and can suffer from a lack of selectivity. Enzymatic catalysis presents a powerful alternative, offering transformations under mild, aqueous conditions with remarkable chemo-, regio-, and stereoselectivity.[1][2]
Oxidoreductases, such as laccases and peroxidases, are particularly well-suited for modifying phenolic compounds like DMHQ.[1][3] These enzymes catalyze the formation of reactive phenoxy radicals, which can then be guided to form specific products, such as dimers with enhanced biological activity or high-molecular-weight polymers with desirable material properties.[4][5][6] This approach aligns with the principles of green chemistry, minimizing waste and energy consumption while enabling the synthesis of precisely structured functional molecules.
Core Biocatalytic Systems & Mechanisms
The modification of DMHQ is primarily achieved through oxidative coupling reactions. The choice of enzyme dictates the oxidant required and can influence the final product distribution.
Laccase-Catalyzed Modification
Laccases (EC 1.10.3.2) are multi-copper containing oxidases that utilize molecular oxygen (O₂) as the oxidant, producing water as the sole byproduct, making them an exceptionally clean catalytic system.[7]
Mechanism of Action: The catalytic cycle involves a single-electron oxidation of the phenolic hydroxyl group on DMHQ to generate a phenoxy radical. This radical is resonance-stabilized, allowing for subsequent coupling reactions.[8] Depending on reaction conditions, this can lead to:
-
Dimerization: The most common pathway involves the C-C coupling of two phenoxy radicals to form the symmetrical dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol .[4][5] This specific dimer has been shown to possess significantly higher antioxidant capacity (approximately double) compared to its monomer precursor.[4][5]
-
Polymerization: Under conditions that favor continued oxidation and coupling, polymers of the poly(phenylene oxide) type can be formed.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Hydroquinones
Introduction
Welcome to the Technical Support Center for the synthesis of substituted hydroquinones. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important class of compounds. Substituted hydroquinones are pivotal intermediates in a wide array of applications, from the synthesis of Vitamin E to the development of novel pharmaceuticals and antioxidants.[1][2] However, their synthesis is often fraught with challenges, including susceptibility to oxidation, difficulties in achieving regioselectivity, and complex purification procedures.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to help you navigate the common pitfalls of substituted hydroquinone synthesis.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis of substituted hydroquinones, offering potential causes and actionable solutions.
Q1: My hydroquinone product is rapidly turning dark (brown/black) during workup or purification. What is happening and how can I prevent it?
A1: Cause and Prevention of Oxidation
This discoloration is a classic sign of oxidation. Hydroquinones are highly susceptible to oxidation, readily converting to their corresponding quinones, which are often highly colored.[3][4] This process can be initiated by atmospheric oxygen and is accelerated in alkaline conditions.[4]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: Consider adding a small amount of a reducing agent or antioxidant, such as sodium dithionite (Na₂S₂O₄) or ascorbic acid, to the reaction mixture or during workup to prevent oxidation.[5]
-
Acidic Conditions: Maintain acidic or neutral conditions during workup and purification, as basic environments promote the rapid oxidation of hydroquinones.
-
Temperature Control: Keep the temperature as low as reasonably possible throughout the process, as higher temperatures can accelerate oxidation rates.
Q2: I am attempting a Friedel-Crafts acylation on a hydroquinone derivative, but I'm getting a mixture of regioisomers and low yields. How can I improve the regioselectivity?
A2: Achieving Regioselectivity in Friedel-Crafts Acylation
Regioselectivity in Friedel-Crafts acylation is governed by the electronic and steric effects of the substituents on the aromatic ring. The hydroxyl groups of hydroquinone are strongly activating and ortho-, para-directing. However, the presence of two such groups can lead to a lack of selectivity.
Key Considerations and Solutions:
-
Protecting Groups: The most effective strategy is to use protecting groups for the hydroxyl moieties. Converting the hydroxyl groups to ethers (e.g., methyl or benzyl ethers) or esters can modulate their directing effects and steric hindrance.[5][6] The choice of protecting group can significantly influence the regiochemical outcome.[7]
-
Lewis Acid Choice: The strength and steric bulk of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) can influence the regioselectivity. Experimenting with different Lewis acids may favor the formation of a specific isomer.
-
Solvent Effects: The polarity of the solvent can impact the reaction rate and selectivity. Less polar solvents are often preferred for Friedel-Crafts reactions.
-
Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the thermodynamically more stable product.
Workflow for Protected Friedel-Crafts Acylation:
Caption: Workflow for regioselective Friedel-Crafts acylation.
Q3: My final product is difficult to purify. What are the best methods for purifying substituted hydroquinones?
A3: Purification Strategies
Purification can be challenging due to the polarity of the hydroxyl groups and the potential for oxidation.
Recommended Techniques:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline hydroquinones.[8][9]
-
Solvent Selection: A mixed solvent system is often required. A common approach is to dissolve the crude product in a polar solvent in which it is soluble when hot (e.g., water, ethanol, or ethyl acetate) and then add a less polar solvent in which it is less soluble (e.g., hexanes, toluene) to induce crystallization upon cooling.[8][9]
-
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken to avoid product degradation on the acidic silica.
-
Solvent System: Use a relatively non-polar eluent system and consider deactivating the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (~1%) to the eluent to prevent streaking and decomposition.
-
Rapid Purification: Flash chromatography is preferred over gravity chromatography to minimize the time the compound spends on the column.
-
-
Distillation/Sublimation: For thermally stable, lower molecular weight substituted hydroquinones, vacuum distillation or sublimation can be an effective purification method.[10]
Table 1: Recommended Solvents for Recrystallization
| Compound Type | Recommended Solvent System | Notes |
| Simple Alkyl Hydroquinones | Toluene/Hexane, Water | Water can be effective for more polar derivatives. |
| Aryl-Substituted Hydroquinones | Ethyl Acetate/Hexane, Dichloromethane/Hexane | Polarity of the substituent will guide solvent choice. |
| Highly Polar Hydroquinones | Ethanol/Water, Acetone/Water | A higher proportion of the polar solvent will be needed. |
Q4: I am synthesizing a trimethylhydroquinone and experiencing low yields. What are the critical parameters to control?
A4: Optimizing Trimethylhydroquinone (TMHQ) Synthesis
The synthesis of TMHQ, a key precursor to Vitamin E, often involves the oxidation of a trimethylphenol to a trimethylbenzoquinone, followed by reduction.[8][11] Low yields can arise from several factors.
Critical Steps and Parameters:
-
Incomplete Oxidation: The initial oxidation step is crucial. Ensure the complete conversion of the starting trimethylphenol.[11]
-
Suboptimal Reduction: The reduction of the intermediate trimethylbenzoquinone to TMHQ must be efficient.
-
Catalytic Hydrogenation: This is a common method, typically using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. Catalyst activity, hydrogen pressure, and temperature are key variables.[8]
-
Chemical Reduction: Reagents like sodium dithionite or sodium borohydride can also be used.
-
-
Purity of Starting Materials: Impurities in the starting trimethylphenol can interfere with the reaction and complicate purification.[11]
-
Reaction Conditions: Control of temperature is important, as side reactions can occur at elevated temperatures.[11]
Experimental Protocol: Two-Step Synthesis of 2,3,5-Trimethylhydroquinone
This protocol is a generalized procedure based on common synthetic routes.[8]
Step 1: Oxidation of 2,3,5-Trimethylphenol
-
Dissolve 2,3,5-trimethylphenol in a suitable solvent (e.g., toluene).
-
Add the chosen oxidizing agent (e.g., aqueous hydrogen peroxide) and catalyst.
-
Maintain the reaction at a controlled temperature (e.g., 60-80°C) and monitor the progress by TLC or GC until the starting material is consumed.
-
Upon completion, separate the organic phase. Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,3,5-trimethyl-1,4-benzoquinone.
Step 2: Reduction to 2,3,5-Trimethylhydroquinone
-
Dissolve the crude benzoquinone from Step 1 in a solvent such as ethanol or ethyl acetate.
-
Transfer the solution to a hydrogenation vessel and add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (e.g., 1-5 atm) and stir vigorously at room temperature.
-
Monitor the reaction until the yellow color of the quinone disappears.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield crude 2,3,5-trimethylhydroquinone, which can then be purified by recrystallization.[8]
Part 2: Mechanistic Insights & Advanced Topics
The Role of Protecting Groups in Directing Synthesis
As mentioned, protecting groups are indispensable tools in the synthesis of complex substituted hydroquinones.[14] They serve two primary functions: preventing unwanted side reactions (like oxidation) and directing the regioselectivity of electrophilic aromatic substitution.
Caption: Protecting groups enable regioselective synthesis.
The choice of protecting group is critical. A bulky protecting group like tert-butyldimethylsilyl (TBDMS) will sterically hinder the ortho positions, favoring substitution at the less hindered sites. In contrast, a less bulky group like a methyl ether will have a more pronounced electronic directing effect.
Understanding the Hydroquinone-Quinone Redox Equilibrium
The interconversion between hydroquinones and quinones is a reversible two-electron, two-proton process.[15][16] This redox chemistry is central to their biological function (e.g., Coenzyme Q) and their synthetic challenges.[16][17] Understanding the redox potential of your specific substituted hydroquinone can help in choosing appropriate reaction conditions and purification methods. Electron-donating substituents on the ring generally lower the oxidation potential, making the hydroquinone more susceptible to oxidation.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. aidic.it [aidic.it]
- 3. reddit.com [reddit.com]
- 4. chemcess.com [chemcess.com]
- 5. Synthetic Strategies to Terpene Quinones/Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006134124A1 - Synthesis of hydroquinone derivatives - Google Patents [patents.google.com]
- 7. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. CN115043710B - Purification method of high-purity hydroquinone - Google Patents [patents.google.com]
- 10. US20100059359A1 - Separation and purification of hydroquinone from crude mixtures thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Protective Groups [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jackwestin.com [jackwestin.com]
- 17. US9630899B1 - Process for producing hydroquinone and derivates - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Dimethoxy-p-benzoquinone
Last Updated: December 16, 2023
Introduction
Welcome to the technical support guide for the synthesis of 2,6-dimethoxy-p-benzoquinone. This molecule is a valuable building block in the synthesis of various biologically active compounds and natural products.[1][2] Its synthesis, typically achieved through the oxidation of 2,6-dimethoxyphenol, can be challenging due to the formation of various side products that complicate purification and reduce yields.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on the identification, prevention, and removal of key byproducts. Our goal is to equip you with the knowledge to troubleshoot your experiments effectively, ensuring high purity and optimal yields.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction mixture turned into a dark, tarry material with very low yield of the desired yellow product. What's happening?
Answer: This is a classic sign of oxidative polymerization. The initial step in the oxidation of 2,6-dimethoxyphenol is the formation of a phenoxy radical.[3] While this radical is intended to be further oxidized to the quinone, it can also couple with other phenoxy radicals or the starting phenol. This radical coupling process, if uncontrolled, leads to the formation of high molecular weight polyphenylene ethers or complex polymeric structures, which present as intractable tars.
Root Causes & Preventative Measures:
-
Overly Aggressive Oxidant: Using a highly reactive oxidizing agent or an excessive stoichiometric amount can accelerate radical formation beyond the rate of conversion to quinone, favoring polymerization.
-
High Concentration: Running the reaction at a high concentration of the starting phenol increases the probability of intermolecular radical coupling.
-
Elevated Temperature: Higher temperatures provide the activation energy for unwanted side reactions, including polymerization.
Troubleshooting Protocol: Minimizing Polymerization
-
Choice of Oxidant: Employ a milder, more selective oxidant. Fremy's salt (Potassium nitrosodisulfonate) is a well-regarded reagent for this transformation, as it selectively oxidizes phenols to p-quinones in what is known as the Teuber reaction.[4][5][6]
-
Control Stoichiometry: Use a precise stoichiometry of the oxidant. For Fremy's salt, a 2:1 molar ratio of oxidant to phenol is typically required for the overall reaction.[6]
-
Dilution: Perform the reaction under dilute conditions to minimize intermolecular side reactions.
-
Temperature Control: Maintain a low and consistent reaction temperature, often at or below room temperature, to suppress polymerization pathways.[4]
FAQ 2: My TLC and NMR analysis show a significant byproduct with a mass suggesting a dimer. What is this and how do I avoid it?
Answer: The most common dimeric byproduct is 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol . This compound arises from the C-C coupling of two phenoxy radical intermediates at their para-positions.[3][7] This side reaction is highly competitive with the desired oxidation pathway.
Mechanistic Insight: The laccase-catalyzed oxidation of 2,6-dimethoxyphenol is known to produce this symmetrical C-C linked dimer.[7] The process involves the formation of phenoxy radicals which then undergo radical coupling to form the dimer.[3]
Troubleshooting Protocol: Suppressing Dimer Formation
-
Oxidant Choice: Certain oxidants are more prone to causing dimerization. While enzymatic oxidations can favor dimer formation, chemical oxidants like salcomine-catalyzed oxygenation in DMF have been reported to give high yields of the desired quinone with minimal dimer formation.[8]
-
Reaction Conditions: In some systems, adjusting the solvent can influence the product distribution. For instance, in enzymatic oxidations, using a biphasic system with ethyl acetate can favor dimer formation, while acetone as a co-solvent may alter the product ratio.[7] For chemical synthesis, adhering to established protocols that are optimized to suppress dimerization is critical.
-
Purification Strategy: If the dimer does form, it can often be separated from the desired 2,6-dimethoxy-p-benzoquinone by column chromatography. Due to the presence of the two hydroxyl groups, the dimer is typically more polar than the target quinone. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should allow for effective separation.
FAQ 3: I've noticed products corresponding to the loss of one or two methyl groups. What are these and why do they form?
Answer: These byproducts are demethylated quinones or related dimeric structures. The formation of these species can occur under certain oxidative conditions or during workup. For instance, studies on the laccase-mediated oxidation of 2,6-dimethoxyphenol have identified products resulting from the loss of one or two methyl groups from dimeric structures.[3][9]
Potential Causes:
-
Harsh Reaction Conditions: Strongly acidic or basic conditions, especially at elevated temperatures during the reaction or workup, can lead to the cleavage of the methyl ethers.
-
Specific Oxidant Behavior: Some enzymatic systems are known to catalyze demethylation reactions alongside oxidation.[9]
-
Workup Issues: Exposing the desired product to strong alkali (like NaOH) can lead to O-demethylation, often accompanied by a color change from yellow to red.[10]
Troubleshooting Protocol: Preventing Demethylation
-
Maintain Neutral pH: Ensure the reaction and workup are performed under neutral or mildly buffered conditions. If an acidic or basic reagent is used, it should be neutralized promptly during the workup at low temperatures.
-
Avoid Strong Bases: During extraction or purification, avoid using strong bases like sodium hydroxide. If an aqueous wash is needed, use a saturated sodium bicarbonate solution.
-
Purification: Demethylated byproducts will have different polarities and can usually be separated by silica gel chromatography.
Summary of Potential Side Products
| Side Product | Common Cause | Prevention & Mitigation Strategy |
| Polymeric Tars | Aggressive oxidation, high concentration/temperature | Use a selective oxidant (e.g., Fremy's salt), run reaction under dilute conditions, maintain low temperature. |
| 3,3',5,5'-Tetramethoxy-biphenyl-4,4'-diol (Dimer) | Radical C-C coupling of phenoxy intermediates | Choose an appropriate oxidant (e.g., salcomine/O₂), optimize solvent and reaction conditions, separate via column chromatography.[3][8] |
| Demethylated Products | Harsh pH conditions (acidic or basic), enzymatic activity | Maintain neutral pH during reaction and workup, avoid strong bases, purify by chromatography.[9][10] |
| Unreacted 2,6-Dimethoxyphenol | Incomplete reaction, insufficient oxidant | Ensure correct stoichiometry of oxidant, allow for sufficient reaction time, monitor by TLC. |
Visualizing Reaction Pathways
The synthesis of 2,6-dimethoxy-p-benzoquinone is a balance between the desired oxidation pathway and competing side reactions.
Caption: Competing pathways in the oxidation of 2,6-dimethoxyphenol.
Recommended Purification Workflow
A robust purification strategy is essential to isolate the target compound from the various potential side products.
Caption: Standard purification workflow for 2,6-dimethoxy-p-benzoquinone.
References
- 1. Wholesale CAS 530-55-2 99% Purity 2,6-Dimethoxybenzoquinone,CAS 530-55-2 99% Purity 2,6-Dimethoxybenzoquinone Manufacturer - Qixiolivetol.com [qixiolivetol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frémy's salt - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
stability and degradation of 2,6-dimethoxybenzene-1,4-diol
Welcome to the technical support guide for 2,6-dimethoxybenzene-1,4-diol (also known as 2,6-dimethoxyhydroquinone). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound, along with practical troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary stability concerns?
A1: this compound is a hydroquinone derivative.[1][2][3] Its core chemical feature is a benzene ring with two hydroxyl (-OH) groups and two methoxy (-OCH₃) groups. The hydroquinone moiety is highly susceptible to oxidation, which is the primary stability concern. This oxidation converts the hydroquinone into its corresponding quinone, 2,6-dimethoxy-1,4-benzoquinone, a reaction that can be initiated by atmospheric oxygen, light, and changes in pH.[4] This transformation is often accompanied by a noticeable color change.
Q2: How should I properly store solid this compound to ensure its long-term stability?
A2: Proper storage is critical to minimize degradation. For the solid form, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark environment. A well-ventilated area is also advised.[5][6][7] Exposure to light and air should be minimized. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q3: I've prepared a stock solution of this compound. What is the best way to store it?
A3: Stock solutions are generally less stable than the solid compound. It is advisable to prepare fresh solutions for sensitive experiments. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), store at -20°C. For longer-term storage (up to six months), -80°C is recommended. The choice of solvent can also impact stability; ensure the solvent is degassed to remove dissolved oxygen.
Q4: Are there any known chemical incompatibilities with this compound?
A4: Yes. Due to its reducing nature, this compound is incompatible with strong oxidizing agents.[7] Contact with these substances will rapidly degrade the compound. Additionally, exposure to strong bases can catalyze oxidation.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, ambient temperature | To slow down the rate of auto-oxidation. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon/Nitrogen) | To minimize exposure to atmospheric oxygen, a primary oxidant. |
| Light Exposure | Store in a dark place or in an amber vial | To prevent photodegradation. |
| Incompatible Materials | Strong oxidizing agents, strong bases | To prevent rapid chemical degradation. |
Troubleshooting Guide
Problem 1: My solid this compound has changed color from white/tan to a darker brown/purple hue. Is it still usable?
-
Underlying Cause: A color change is a strong indicator of oxidation. The hydroquinone has likely partially converted to the more colored 2,6-dimethoxy-1,4-benzoquinone.
-
Recommended Action:
-
Assess Purity: Before use in a critical experiment, it is highly recommended to assess the purity of the compound. A simple method is to run a Thin Layer Chromatography (TLC) to see if multiple spots are present. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method (see protocol below).
-
Consider Purification: If significant degradation has occurred, you may need to purify the material. Recrystallization can be an effective method.
-
Use a Fresh Batch: For the most reliable and reproducible results, it is always best to use a fresh, unopened container of the compound.
-
Problem 2: My reaction involving this compound is giving low yields and multiple side products.
-
Potential Cause 1: On-the-fly Degradation: The compound may be degrading under your reaction conditions, especially if the reaction is run in the presence of air, at elevated temperatures, or at a non-optimal pH.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before adding this compound, thoroughly degas your reaction solvent by bubbling with an inert gas or through freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a blanket of argon or nitrogen.
-
Control pH: If possible, buffer the reaction mixture to a slightly acidic pH, as neutral to basic conditions can accelerate oxidation.[8]
-
-
-
Potential Cause 2: Incompatible Reagents: Check if any of your reagents are strong oxidants.
-
Troubleshooting Steps:
-
Review all reagents in your reaction for their oxidizing potential.[9]
-
If an oxidant is necessary for your desired transformation, consider a synthetic strategy where the hydroquinone is protected or is generated in situ.
-
-
Problem 3: My stock solution of this compound appears cloudy or has formed a precipitate after storage.
-
Underlying Cause: Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: The compound may have come out of solution due to storage at a low temperature.
-
Degradation: The degradation products may be less soluble in the chosen solvent.
-
Solvent Evaporation: If the container was not properly sealed, solvent evaporation could lead to supersaturation and precipitation.
-
-
Recommended Action:
-
Attempt to Re-dissolve: Gently warm the solution and sonicate it to see if the precipitate re-dissolves.
-
Verify Purity: If the precipitate does not re-dissolve or the solution remains cloudy, it is a strong indication of degradation. Analyze the solution's purity using HPLC.
-
Prepare a Fresh Solution: It is generally advisable to discard the cloudy solution and prepare a fresh one from a reliable solid stock.
-
Visualizing Degradation Pathways
The primary degradation pathway for this compound is its oxidation to 2,6-dimethoxy-1,4-benzoquinone. This process can be reversible and may involve a semiquinone radical intermediate.
Caption: Oxidation pathway of this compound.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect its primary oxidant, 2,6-dimethoxy-1,4-benzoquinone.
-
Principle: Reversed-phase HPLC separates compounds based on their polarity. The more polar diol will elute earlier than the less polar quinone.[10]
-
Instrumentation and Consumables:
-
HPLC System: With a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and HPLC grade water.
-
Additive: Formic acid (LC-MS grade) or phosphoric acid.[10][11]
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 95% Water / 5% Acetonitrile / 0.1% Formic Acid.
-
Mobile Phase B: 95% Acetonitrile / 5% Water / 0.1% Formic Acid.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or scan with DAD to find optimal wavelengths for all components).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
-
-
Expected Results: You should expect to see a primary peak for this compound and potentially a later-eluting peak for the 2,6-dimethoxy-1,4-benzoquinone degradation product. The relative peak areas can be used to estimate the purity of your sample.
Caption: Workflow for HPLC purity assessment.
References
- 1. 2,6-Dimethoxyhydroquinone | C8H10O4 | CID 96038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethoxyhydroquinone CAS#: 15233-65-5 [amp.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. fishersci.ca [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. Oxidizing Agents [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
how to prevent oxidation of 2,6-dimethoxybenzene-1,4-diol during storage
Technical Support Center: 2,6-Dimethoxybenzene-1,4-diol
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide provides in-depth answers, troubleshooting advice, and detailed protocols to address the primary challenge associated with this compound: its susceptibility to oxidation during storage and handling. Our goal is to equip you with the knowledge to ensure the long-term stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable during storage?
This compound belongs to the hydroquinone family, a class of phenolic compounds known for their potent antioxidant properties but also for their inherent instability.[1][2][3][4][5] The core issue lies in its chemical structure. The two hydroxyl (-OH) groups on the benzene ring are readily oxidized to form the corresponding p-benzoquinone derivative. This oxidation is an energetically favorable process, especially in the presence of atmospheric oxygen.
The two methoxy (-OCH₃) groups, being electron-donating, further activate the aromatic ring, making the hydroxyl groups even more susceptible to losing electrons and protons, thereby accelerating the oxidation process. The degradation is a cascade reaction involving intermediate radical species that are highly reactive.
Q2: What are the visible signs of degradation?
The most common and easily detectable sign of oxidation is a change in color. Pure, unoxidized this compound is typically a white to off-white solid. Upon exposure to air and/or light, it will begin to turn yellow, then progressively darker, eventually becoming tan or brown.[6][7] This discoloration is due to the formation of the conjugated 2,6-dimethoxy-p-benzoquinone and subsequent polymerization products, which are colored. If you observe any discoloration, it is a clear indicator that the material's purity has been compromised.
Q3: What environmental factors accelerate the oxidation of this compound?
Several factors can significantly accelerate the degradation of this compound. Controlling these is the key to successful storage.
-
Oxygen (Air): As the primary oxidizing agent, atmospheric oxygen is the main driver of degradation. The more the compound is exposed to air, the faster it will oxidize.[7][8][9]
-
Light: Exposure to light, particularly UV radiation, provides the energy to initiate and propagate the oxidation reactions.[9][10][11]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical reactions, including oxidation.
-
pH (in solution): Hydroquinones are generally more stable under acidic conditions. Neutral or alkaline (basic) pH levels promote deprotonation of the hydroxyl groups, making the molecule far more susceptible to oxidation.[10]
Q4: How should I store the solid compound for maximum stability?
To ensure the long-term stability of solid this compound, a multi-faceted approach is required to mitigate the factors listed above.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C (Freezer or Refrigerator) | Slows the rate of the oxidation reaction.[12][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing it from reacting with the compound.[12][14][15] |
| Light Exposure | Amber Glass Vial / Opaque Container | Blocks UV and visible light from initiating photo-oxidation.[8][10] |
| Container Seal | Tightly Sealed with Parafilm® | Prevents ingress of atmospheric oxygen and moisture. |
For detailed instructions, refer to Protocol 1: Packaging and Storing Solid Compound Under an Inert Atmosphere .
Q5: Are there additional precautions for storing the compound in solution?
Solutions of this compound are significantly less stable than the solid form due to increased molecular mobility and interaction with the solvent.
-
Use Deoxygenated Solvents: Before preparing any solution, the solvent must be thoroughly deoxygenated (degassed) to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon for 30-60 minutes.[15]
-
Add an Antioxidant: For extended storage, adding a chemical stabilizer is highly recommended. These compounds act as sacrificial agents that are preferentially oxidized.
-
Maintain Acidic pH: If compatible with your experimental design, maintaining a slightly acidic pH (e.g., pH 4-6) can dramatically improve stability in aqueous solutions.
-
Store Under Inert Gas: The final solution should be stored in a sealed container, such as a Sure/Seal™ bottle, with the headspace filled with argon or nitrogen.[19][20]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound is yellow/brown upon receipt. | 1. Improper packaging by the supplier. 2. Exposure to air/light during shipping. | 1. Contact the supplier immediately for a replacement. 2. Do not use compromised material, as purity is unknown and it may contain reactive byproducts. |
| Solid compound darkens over time in the lab. | 1. Frequent opening of the container. 2. Headspace not purged with inert gas. 3. Storage in a clear vial or in a brightly lit area. 4. Storage at ambient temperature. | 1. Aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material. 2. Follow Protocol 1 to properly package under an inert atmosphere. 3. Transfer to an amber vial and store in a freezer or refrigerator. |
| Solution changes color within minutes to hours. | 1. Solvent was not deoxygenated. 2. Solution was prepared/handled on the open bench. 3. No antioxidant was added. 4. pH of the solution is neutral or basic. | 1. Prepare a fresh solution using a properly degassed solvent. 2. Handle the compound and prepare the solution inside a glovebox or using Schlenk line techniques.[15][21] 3. Add a suitable antioxidant as described in Protocol 2 . |
Detailed Experimental Protocols
Protocol 1: Packaging and Storing Solid Compound Under an Inert Atmosphere
This protocol describes the standard procedure for safely storing an air-sensitive solid.
Materials:
-
This compound
-
Amber glass vials with PTFE-lined septum caps
-
Source of dry, high-purity argon or nitrogen gas
-
Needles and tubing for gas line
-
Parafilm® or electrical tape
-
Spatula
Procedure:
-
Preparation: Take the required number of amber vials and caps into a glovebox. If a glovebox is not available, dry the vials in an oven (120°C) for at least 4 hours and allow them to cool in a desiccator.
-
Aliquotting: Inside the glovebox (or quickly on the bench if a glovebox is unavailable), weigh and transfer the desired amount of the solid into each vial. This minimizes repeated exposure of the main stock.
-
Inerting (Non-Glovebox Method): a. Tightly cap the vial with its septum cap. b. Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the solid material. c. Insert a second, shorter "outlet" needle to allow air to escape. d. Gently flush the vial with inert gas for 2-3 minutes. You can monitor the outflow with a bubbler. e. Remove the outlet needle first, then the gas inlet needle to maintain a slight positive pressure of inert gas.
-
Sealing: Immediately wrap the cap and neck of the vial securely with Parafilm® to provide a secondary barrier against air ingress.
-
Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Store in a designated freezer (-20°C) or refrigerator (4°C) away from light sources.
Protocol 2: Preparing and Storing a Stabilized Solution
This protocol outlines the steps for preparing a solution with enhanced stability.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, water, ethanol)
-
Antioxidant (e.g., sodium metabisulfite for aqueous, BHT for organic)
-
Schlenk flask or Sure/Seal™ bottle
-
Inert gas setup (Schlenk line) or glovebox
-
Stir bar
Procedure:
-
Solvent Degassing:
-
Place the required volume of solvent and a stir bar into a Schlenk flask.
-
Perform at least three freeze-pump-thaw cycles: a. Freeze the solvent using liquid nitrogen. b. Apply a high vacuum for 5-10 minutes. c. Close the flask to the vacuum and thaw the solvent. You will see bubbles of dissolved gas being released.
-
Alternatively, sparge the solvent with a vigorous stream of argon or nitrogen via a long needle for at least 30 minutes.
-
-
Antioxidant Addition: Under a positive pressure of inert gas, add the chosen antioxidant to the degassed solvent (e.g., 0.1% w/v sodium metabisulfite). Stir until fully dissolved.
-
Dissolving the Compound: While maintaining the inert atmosphere, carefully add the pre-weighed this compound to the stabilized solvent. Stir until a clear solution is formed.
-
Transfer and Storage: Using a cannula or a gas-tight syringe, transfer the final solution to a clean, dry, and inerted storage vessel, such as a Sure/Seal™ bottle.[19][20] Store the sealed solution at the appropriate temperature (refrigerated or frozen) and protected from light.
By implementing these rigorous handling and storage procedures, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental results.
References
- 1. Phenolic Compounds as Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. jscholaronline.org [jscholaronline.org]
- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. fagronacademy.us [fagronacademy.us]
- 7. Zoe Diana Draelos, MD - Articles - Brown Spots and Pigmentation [zoedraelos.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lumivisage.com [lumivisage.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 15. Air-free technique - Wikipedia [en.wikipedia.org]
- 16. EP2047846A2 - Process for stabilizing hydroquinone - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. US3855150A - Stabilization of hydroquinone solutions with citric acid - Google Patents [patents.google.com]
- 19. ehs.umich.edu [ehs.umich.edu]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Dimethoxybenzene-1,4-diol Reactions
Welcome to the technical support center for navigating the intricacies of NMR spectral interpretation in reactions involving 2,6-dimethoxybenzene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and gain a deeper understanding of their experimental results. The content is structured in a question-and-answer format to directly address challenges you may encounter.
Section 1: Understanding the Starting Material: this compound
A thorough understanding of the NMR spectrum of your starting material is the foundation for interpreting reaction progress.
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
A1: this compound has a highly symmetric structure, which simplifies its NMR spectrum. Due to the plane of symmetry bisecting the molecule, we expect to see only three distinct signals in the ¹H NMR and four in the ¹³C NMR spectrum.
Data Presentation: Expected NMR Chemical Shifts for this compound
The following tables summarize the predicted chemical shifts (δ) in ppm. These values can vary slightly depending on the solvent and concentration.[1][2]
¹H NMR Spectrum
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (H3, H5) | ~6.5 - 6.8 | Singlet (s) | 2H |
| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | 6H |
| -OH | ~4.5 - 5.5 (variable) | Broad Singlet (br s) | 2H |
¹³C NMR Spectrum
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2, C6 (ipso-Methoxy) | ~150 - 155 |
| C1, C4 (ipso-OH) | ~145 - 150 |
| C3, C5 | ~105 - 110 |
| -OCH₃ | ~55 - 60 |
Section 2: Troubleshooting a Common Reaction - Oxidation to 2,6-Dimethoxy-1,4-benzoquinone
A frequent reaction of this compound is its oxidation to 2,6-dimethoxy-1,4-benzoquinone.[3][4] Monitoring this transformation by NMR is a powerful technique, but it can present challenges.
Caption: Workflow for monitoring the oxidation of this compound.
Q2: I'm trying to oxidize this compound. How can I use ¹H NMR to monitor the reaction progress?
A2: Monitoring this reaction by ¹H NMR involves observing the disappearance of the starting material's signals and the appearance of the product's signals.[5][6] The key is to identify characteristic, non-overlapping peaks for both the diol and the quinone.
-
Starting Material (Diol): The aromatic singlet around δ 6.5-6.8 ppm is a good indicator of the presence of this compound.
-
Product (Quinone): The product, 2,6-dimethoxy-1,4-benzoquinone, will show a new downfield aromatic singlet.[7] This is due to the electron-withdrawing nature of the carbonyl groups in the quinone ring.[8]
By comparing the integration of these characteristic peaks over time, you can determine the extent of the reaction.
Q3: My ¹H NMR spectrum shows a mixture of signals. How can I distinguish between the starting material, the desired product, and potential side products?
A3: A complex spectrum suggests the presence of multiple species. Here's a systematic approach to deconvolution:
-
Assign Known Signals: Identify the peaks corresponding to your starting material (diol) and the expected product (quinone) based on their characteristic chemical shifts (see table below).
-
Look for Byproducts: The oxidation of hydroquinones can sometimes lead to the formation of hydroxylated or other substituted benzoquinones, especially under harsh conditions.[9][10] These will introduce additional complexity in the aromatic region.
-
Check for Degradation: 2,6-dimethoxy-1,4-benzoquinone can be susceptible to degradation, particularly in alkaline conditions.[10] This may manifest as a complex mixture of aromatic and aliphatic signals.
Data Presentation: Key ¹H NMR Signals for Reaction Monitoring
| Compound | Key Signal | Expected Chemical Shift (δ, ppm) |
| This compound | Ar-H | ~6.5 - 6.8 |
| 2,6-Dimethoxy-1,4-benzoquinone | Vinyl-H | ~5.8 - 6.2 |
| -OCH₃ | ~3.8 - 4.1 |
Section 3: General FAQs and Troubleshooting
This section addresses common issues encountered during the NMR analysis of this compound and its reactions.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Q4: I see a broad singlet in my ¹H NMR spectrum that shifts between samples. What is it?
A4: A broad, exchangeable peak is characteristic of a hydroxyl (-OH) proton. Its chemical shift is highly dependent on factors like solvent, temperature, and concentration due to hydrogen bonding. To confirm, you can perform a D₂O shake: add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity as the protons exchange with deuterium.[11]
Q5: My aromatic signals are broad and poorly resolved. What could be the cause?
A5: Several factors can lead to peak broadening:[11]
-
Poor Shimming: The magnetic field homogeneity across the sample may not be optimized. Re-shimming the spectrometer is recommended.
-
High Sample Concentration: At high concentrations, intermolecular interactions can lead to broader signals. Diluting the sample may improve resolution.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening. These can be introduced from reagents or glassware.
Q6: I have unexpected sharp singlets in my spectrum, for example around δ 2.1 and δ 7.26 ppm. What are these?
A6: These are likely residual solvent peaks. For instance, δ 2.05 ppm is characteristic of acetone-d₅ in acetone-d₆, and δ 7.26 ppm is the residual CHCl₃ peak in CDCl₃.[12][13] It is crucial to be aware of the chemical shifts of common laboratory solvents to avoid misinterpretation of your data.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. theexamformula.co.uk [theexamformula.co.uk]
- 3. jackwestin.com [jackwestin.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydroquinone (EHC 157, 1994) [inchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Scale-Up of 2,6-Dimethoxybenzene-1,4-diol Production
Welcome to the technical support center dedicated to the process development and scale-up of 2,6-dimethoxybenzene-1,4-diol. This guide is structured to provide researchers, process chemists, and drug development professionals with actionable insights and solutions to common challenges encountered when transitioning this synthesis from the laboratory to pilot or production scale. Our focus is on the predominant and most scalable synthetic route: the chemical or catalytic reduction of 2,6-dimethoxy-1,4-benzoquinone.
Synthesis Overview: The Core Transformation
The production of this compound (also known as 2,6-dimethoxyhydroquinone) primarily involves the reduction of its corresponding benzoquinone. This transformation is conceptually straightforward but presents significant challenges at scale related to reaction control, product stability, and purity.
Caption: Core reduction/oxidation relationship in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most industrially viable method for producing this compound?
For large-scale production, catalytic hydrogenation is typically the preferred method. This process involves reacting 2,6-dimethoxy-1,4-benzoquinone with hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[1] The primary advantages are high atom economy (hydrogen is the only reagent), ease of catalyst removal via filtration, and well-established industrial precedent for similar reductions.[2] Alternative methods using chemical reductants like sodium dithionite are effective at the lab scale but generate significant stoichiometric salt waste, complicating downstream processing and increasing the environmental burden at scale.
Q2: My final product is always off-color (pink, tan, or brown), not the expected white or off-white solid. What is the primary cause?
This is the most common issue and is almost always due to oxidation. Hydroquinones, including the target product, are highly susceptible to oxidation back to their corresponding quinone form, which is intensely colored.[3][4] This can occur at multiple stages:
-
During Reaction: Ingress of air into the reactor headspace.
-
During Work-up: Exposure to air when filtering the catalyst or during solvent removal.
-
During Isolation and Drying: Filtering the crystallized product in the open air or drying at elevated temperatures in the presence of oxygen. Strict adherence to inert atmosphere techniques is paramount for achieving high purity and a good color profile.
Q3: What are the most critical safety considerations when scaling up this process?
Several key hazards must be addressed:
-
Catalyst Handling: Many hydrogenation catalysts, particularly Raney Nickel and dry Palladium on Carbon, are pyrophoric and can ignite spontaneously upon contact with air.[5] They must be handled wet or under a strict inert atmosphere.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reactor and all associated lines must be pressure-tested, and the area must be properly ventilated and equipped with hydrogen sensors.
-
Exothermicity: The reduction of a quinone is an exothermic reaction. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled reaction rate can lead to a dangerous temperature and pressure increase.[6]
-
Product/Reagent Toxicity: The starting quinone and the hydroquinone product can be skin and eye irritants.[7][8] Appropriate Personal Protective Equipment (PPE) should be worn at all times.
Q4: Which analytical methods are best for monitoring this reaction and assessing final purity?
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal. It can easily separate the starting quinone from the hydroquinone product, allowing for accurate tracking of conversion. Thin Layer Chromatography (TLC) is a faster, qualitative alternative suitable for lab-scale development.
-
Purity Assessment: HPLC is the gold standard for final purity analysis. ¹H NMR spectroscopy is also crucial to confirm the structure and ensure no side reactions, such as demethoxylation, have occurred. A melting point determination is a simple and effective test for purity.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this compound production.
Category A: Reaction & Conversion Issues
Problem 1: The reaction is slow, stalls before completion, or fails to initiate.
-
Potential Cause 1: Catalyst Deactivation/Poisoning.
-
Why it Happens: The catalyst's active sites can be blocked by impurities in the starting material or solvent (e.g., sulfur or nitrogen compounds). For recycled catalysts, residual product or byproducts can inhibit activity.
-
Solutions:
-
Ensure high-purity starting materials and solvents.
-
Perform a small-scale test with a fresh batch of catalyst to confirm its activity.
-
If recycling catalyst, implement a validated washing procedure between runs.
-
-
-
Potential Cause 2: Poor Mass Transfer of Hydrogen.
-
Why it Happens: In a three-phase system (solid catalyst, liquid solution, hydrogen gas), the reaction rate is often limited by the speed at which hydrogen can dissolve into the liquid and reach the catalyst surface. This is a common issue upon scale-up where mixing becomes more challenging.
-
Solutions:
-
Increase Agitation: Ensure the reactor's agitator is creating sufficient surface turbulence and keeping the catalyst suspended.
-
Optimize Hydrogen Sparging: Introduce hydrogen below the liquid surface (sparging) rather than just pressurizing the headspace.
-
Evaluate Catalyst Loading: While counterintuitive, an excessively high catalyst loading can sometimes hinder mixing.
-
-
-
Potential Cause 3: Insufficient Reductant (Chemical Reduction).
-
Why it Happens: If using a chemical reductant like sodium dithionite, it can degrade, especially if the solution is not properly handled or is exposed to air.
-
Solutions:
-
Use fresh, high-quality reductant.
-
Prepare reductant solutions immediately before use and keep them under an inert atmosphere.
-
Consider adding a slight excess (e.g., 1.1-1.2 equivalents) to compensate for any minor degradation.
-
-
Category B: Product Purity & Byproducts
Problem 2: The final product contains significant amounts of the starting 2,6-dimethoxy-1,4-benzoquinone.
-
Potential Cause: Re-oxidation during Work-up.
-
Why it Happens: This is the most frequent cause. After the reduction is complete, any exposure of the hydroquinone product to oxygen will rapidly convert it back to the quinone.
-
Solutions:
-
Inert Atmosphere Work-up: This is non-negotiable at scale. After the reaction, the vessel should be purged with nitrogen or argon. The catalyst should be filtered in an enclosed system (e.g., a filter-dryer) under an inert gas blanket.
-
Use of Antioxidants: Add a small amount of a reducing agent like sodium sulfite or sodium metabisulfite to the work-up or crystallization solvent to scavenge dissolved oxygen.[4]
-
Sparging Solvents: De-gas all solvents (for work-up, extraction, and crystallization) by bubbling nitrogen or argon through them before use.
-
-
Caption: Workflow for inert atmosphere product isolation.
Category C: Isolation & Purification Challenges
Problem 3: The product oils out or fails to crystallize effectively.
-
Potential Cause 1: Incorrect Crystallization Solvent or High Impurity Load.
-
Why it Happens: Impurities can act as crystal growth inhibitors. Alternatively, the chosen solvent system may not provide the right solubility profile for effective crystallization.
-
Solutions:
-
Solvent Screening: Perform small-scale screening to find an optimal single solvent or anti-solvent system. Common choices include mixtures of ethyl acetate/heptane, toluene, or aqueous alcohols.
-
Purification Prior to Crystallization: If the impurity level is high, consider a pre-purification step, such as a carbon treatment to remove colored impurities or a wash of the organic solution to remove water-soluble byproducts.
-
-
-
Potential Cause 2: Cooling Profile is Too Rapid.
-
Why it Happens: Crashing the product out of solution by cooling too quickly often leads to the formation of small, impure crystals or an oil.
-
Solutions:
-
Implement a Controlled Cooling Ramp: Program the reactor's cooling jacket to cool slowly (e.g., 5-10 °C per hour) to promote the growth of larger, purer crystals.
-
Seed the Crystallization: Add a small number of pure product crystals at the point of supersaturation to encourage controlled crystal growth.
-
-
Protocols & Data
Example Protocol: Scale-Up Catalytic Hydrogenation (1 kg Scale)
Safety Precaution: This protocol involves pyrophoric catalysts and flammable hydrogen gas. It must be performed by trained personnel in a properly rated and equipped pilot plant facility.
-
Reactor Preparation:
-
Inert a 50 L hydrogen-rated reactor by pressurizing with nitrogen to 5 bar and venting three times.
-
Charge the reactor with 2,6-dimethoxy-1,4-benzoquinone (1.0 kg) and a suitable solvent such as ethanol or ethyl acetate (10 L). Begin agitation.
-
-
Catalyst Slurry Preparation:
-
In a separate, inerted vessel, prepare a slurry of 5% Palladium on Carbon (50% wet, 100 g) in ethanol (1 L).
-
-
Catalyst Charging:
-
Transfer the catalyst slurry to the reactor via a pressure-equalized transfer line.
-
-
Hydrogenation:
-
Seal the reactor. Purge the headspace again with nitrogen (3x) before introducing hydrogen.
-
Pressurize the reactor to 3 bar with hydrogen.
-
Maintain the reaction temperature between 25-35 °C using jacket cooling to manage the exotherm.
-
Monitor the reaction by hydrogen uptake and periodic sampling for HPLC analysis. The reaction is typically complete in 4-8 hours.
-
-
Work-up and Isolation (Under Inert Atmosphere):
-
Once complete, stop the hydrogen flow. Vent the reactor and purge thoroughly with nitrogen (3x).
-
Filter the reaction mixture through a pre-wetted, enclosed filter (e.g., a Nutsche filter) under nitrogen pressure to remove the catalyst.
-
Wash the catalyst cake with de-gassed ethanol (2 L).
-
Concentrate the combined filtrates under reduced pressure to approximately 20% of the original volume.
-
Cool the concentrated solution slowly to 0-5 °C to induce crystallization.
-
Isolate the solid product by filtration under a nitrogen blanket, wash with cold, de-gassed heptane, and dry under vacuum at <40 °C.
-
Data Tables
Table 1: Comparison of Reduction Methods for Scale-Up
| Method | Pros for Scale-Up | Cons for Scale-Up | Key Considerations |
| Catalytic Hydrogenation (H₂/Pd/C) | High atom economy, catalytic (low waste), well-established technology. | Requires specialized high-pressure equipment, pyrophoric catalyst handling, flammable gas hazard. | Mass transfer limitations, catalyst poisoning, exotherm management. |
| Sodium Dithionite (Na₂S₂O₄) | Operates at atmospheric pressure, no specialized hydrogenation equipment needed. | Generates large volumes of stoichiometric salt waste, potential for sulfur-containing impurities, aqueous workup. | Stability of dithionite solution, pH control during reaction. |
| Sodium Borohydride (NaBH₄) | High reactivity, can be performed in standard reactors. | Generates hydrogen gas in situ (hazard), stoichiometric waste, can be less selective. | Requires careful control of addition rate to manage exotherm and gas evolution. |
Table 2: Recommended Parameter Adjustments from Lab to Plant Scale
| Parameter | Lab-Scale (1-100 g) | Pilot/Plant-Scale (1-100+ kg) Consideration | Rationale |
| Catalyst Loading (Pd/C) | 5-10 wt% | 1-5 wt% | At scale, mass transfer is more efficient, allowing for lower catalyst loading to improve process economics and reduce filtration burden. |
| Hydrogen Pressure | 1-4 bar (or balloon) | 3-10 bar | Higher pressure increases hydrogen solubility, overcoming mass transfer limitations and accelerating the reaction rate. |
| Agitation | Magnetic Stir Bar | Overhead Impeller (e.g., Rushton turbine) | Mechanical overhead stirrers are essential for suspending the catalyst and ensuring gas-liquid mixing in large volumes. |
| Temperature Control | Ice Bath / Oil Bath | Reactor Cooling Jacket | The lower surface-area-to-volume ratio at scale necessitates an efficient, automated cooling system to manage the exotherm. |
| Reagent Addition | Single Portion | Slow, controlled addition over time | For highly exothermic reactions or those with gas evolution, controlled addition is critical for safety and to prevent runaway conditions. |
Troubleshooting Workflow: Low Product Yield
Caption: A decision tree for diagnosing sources of low yield.
References
- 1. research.rug.nl [research.rug.nl]
- 2. 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene- [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2047846A2 - Process for stabilizing hydroquinone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,6-Dimethoxyhydroquinone | C8H10O4 | CID 96038 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,6-Dimethoxybenzene-1,4-diol
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 2,6-dimethoxybenzene-1,4-diol (CAS 15233-65-5). As a crucial intermediate in pharmaceutical synthesis and materials science, achieving high purity is paramount for reproducible downstream applications.[1] This document is designed for researchers, chemists, and process development professionals to diagnose and resolve common purity challenges encountered during and after synthesis.
Understanding the Core Challenge: Stability and Impurity Profile
This compound, a substituted hydroquinone, is highly susceptible to oxidation. Its primary impurity is often its oxidized counterpart, 2,6-dimethoxy-1,4-benzoquinone, which imparts a distinct yellow to brown color to the material.[] Other common impurities can include unreacted starting materials, byproducts from incomplete methylation, or residual solvents. The purification strategy must therefore focus on removing these contaminants while preventing the degradation of the target compound.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is yellow/brown instead of the expected off-white or light yellow powder. What is the cause?
A1: A yellow or brown discoloration is almost always due to the presence of the oxidized form, 2,6-dimethoxy-1,4-benzoquinone. Hydroquinones are sensitive to air and light, and oxidation can occur during the reaction, workup, or storage.[] The presence of trace metals, such as iron, can catalyze this oxidation.[3]
Q2: I have a low yield after my initial purification attempt. What are the common causes?
A2: Low recovery can stem from several factors during purification, particularly recrystallization:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved, even after cooling.[4]
-
Inappropriate Solvent System: The chosen solvent may have too high a solubility for your compound at low temperatures.
-
Premature Crystallization: If the product crystallizes during a hot filtration step (intended to remove insoluble impurities), significant loss can occur.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[4]
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system, causing it to separate as a liquid. This is common when a solution is supersaturated or cooled too quickly.[4] To resolve this, reheat the solution to redissolve the oil, add a small amount of the primary (good) solvent to reduce saturation, and allow it to cool much more slowly. Insulating the flask can facilitate this.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, flash column chromatography is an effective method for separating this compound from impurities with different polarities. However, there is a risk of on-column oxidation, especially on silica gel which can have catalytically active sites.[3] It is advisable to use de-gassed solvents and potentially add a small amount of a reducing agent or chelator to the mobile phase if oxidation is a persistent issue.
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section provides a structured approach to diagnosing and solving purity problems.
Visualizing the Purification Workflow
The following diagram outlines a general workflow for purifying crude this compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Data Table
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Yellow/Brown Color in Crystals | Oxidation to 2,6-dimethoxy-1,4-benzoquinone.[] | 1. Perform an activated charcoal treatment during recrystallization. 2. Consider a pre-purification reduction step (e.g., with sodium dithionite) if oxidation is severe.[5] 3. Ensure all solvents are de-gassed and work is performed under an inert atmosphere (N₂ or Ar). |
| Low Melting Point / Broad Range | Presence of residual solvent or persistent impurities. | 1. Ensure the product is thoroughly dried under vacuum. 2. Perform a second recrystallization using a different solvent system. 3. If impurities are of similar polarity, use column chromatography for separation.[3] |
| No Crystal Formation | Solution is not supersaturated; compound is too soluble. | 1. Slowly evaporate some of the solvent to increase the concentration. 2. If using a mixed-solvent system, add more of the "anti-solvent" dropwise. 3. Scratch the inside of the flask with a glass rod at the solution's surface. 4. Add a seed crystal of pure product.[4] |
| Persistent Impurity by NMR/TLC | Impurity has very similar properties to the product (e.g., an isomer). | 1. Optimize column chromatography with a shallow solvent gradient. 2. Consider preparative HPLC for high-purity applications. 3. Sublimation can be effective at removing impurities with different vapor pressures.[6] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Recrystallization with Activated Charcoal
This is the most common and effective first-line method for removing colored oxidation products and other minor impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks, heating mantle, condenser, Buchner funnel, filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat to boiling with stirring to dissolve the solid. Continue adding small portions of hot ethanol until complete dissolution is achieved.
-
Charcoal Treatment: Remove the flask from the heat source. Add a small amount of activated charcoal (approx. 1-2% by weight of your crude product). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Re-heat the mixture to a gentle boil for 5-10 minutes. Pre-heat a second flask containing a small amount of boiling solvent and a filter funnel (fluted filter paper is ideal). Filter the hot mixture quickly to remove the charcoal. This step removes the colored impurities adsorbed onto the carbon.
-
Crystallization: To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[4]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow crystal growth, insulate the flask. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold 50:50 ethanol/water, followed by a wash with ice-cold water to remove residual ethanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected melting point is 158-162 °C.[1][7]
Protocol 2: Flash Column Chromatography
This method is suitable for separating the target compound from impurities that are not effectively removed by recrystallization.
Caption: Workflow for flash column chromatography purification.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
Crude product
-
Glass column, TLC plates, collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A system that gives the product an Rf value of ~0.3 is ideal. A typical starting point is 30-40% Ethyl Acetate in Hexane. The benzoquinone impurity will be less polar and have a higher Rf.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the elution solvent. Alternatively, for better separation, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 20% EtOAc/Hexane). Gradually increase the polarity (gradient elution) to elute your product. The less polar impurities will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.
References
- 1. nbinno.com [nbinno.com]
- 3. High-performance liquid chromatography of substituted p-benzoquinones and p-hydroquinones. I. Interplay of on-column redox reaction and the chromatographic retention process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]
- 6. US3953528A - Process for sublimation purification of crude hydroquinone with stirred and fluidized bed - Google Patents [patents.google.com]
- 7. 1,4-Dihydroxy-2,6-dimethoxybenzene 97 15233-65-5 [sigmaaldrich.com]
Technical Support Center: A Guide to the pH-Dependent Stability of 2,6-dimethoxybenzene-1,4-diol Solutions
Welcome to the technical support guide for 2,6-dimethoxybenzene-1,4-diol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound. As a hydroquinone derivative, the stability of this compound in solution is critically dependent on experimental conditions, with pH being a primary factor. Understanding and controlling these parameters is essential for achieving reproducible and reliable experimental results.
This guide moves beyond simple instructions, offering a detailed rationale for our recommended procedures, grounded in chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common issues encountered by users and explains the underlying chemical principles.
Q1: Why is my freshly prepared this compound solution rapidly changing color to yellow or brown?
A: This color change is a classic visual indicator of oxidation. This compound, a hydroquinone, is highly susceptible to oxidation, converting into its corresponding quinone form, 2,6-dimethoxy-1,4-benzoquinone. This quinone product is intensely colored and is the source of the yellow/brown hue you are observing. The rate of this reaction is heavily influenced by pH, dissolved oxygen, and light exposure.
Q2: What is the primary degradation pathway, and how does pH drive it?
A: The degradation is a two-electron oxidation process. The hydroquinone (diol) loses two protons and two electrons to form the benzoquinone.
The pH of the solution is the critical catalyst for this process. Here's the causality:
-
Acidic to Neutral pH (pH < 7): In this range, the phenolic hydroxyl groups of the diol are protonated. The molecule is relatively stable, and oxidation proceeds slowly. Some studies on similar hydroquinones show maximal stability in the slightly acidic range (e.g., pH 5).[1]
-
Alkaline pH (pH > 7): As the pH increases, the hydroxyl groups begin to deprotonate, forming phenolate anions. These anions are far more electron-rich than their protonated counterparts, which makes the molecule significantly more susceptible to oxidation. This effect becomes more pronounced under increasingly alkaline conditions.[2]
Therefore, dissolving this compound in a basic buffer will dramatically accelerate its degradation.
Q3: Beyond pH, what other factors should I be concerned about?
A: Several factors work in concert with pH to degrade your compound:
-
Dissolved Oxygen: Atmospheric oxygen is the most common oxidizing agent. Solutions prepared with solvents that have not been deoxygenated will degrade faster.
-
Light Exposure: Similar to other phenolic compounds, light, particularly UV light, can provide the energy to initiate and accelerate the oxidation process.[3]
-
Temperature: Higher temperatures increase the kinetic rate of the oxidation reaction.
-
Metal Ions: Trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺) in your buffers or solvents can act as catalysts for oxidation.
Q4: What is the optimal pH range for preparing and using solutions of this compound?
A: Based on the chemistry of hydroquinones, the most stable pH range is slightly acidic, typically between pH 4.0 and 6.0 . Within this window, the hydroxyl groups remain protonated, minimizing the molecule's susceptibility to oxidation. For most applications, preparing stock solutions in a buffer at this pH and making final dilutions into your assay medium just before use is the best practice.
Part 2: Troubleshooting Guide
This section provides actionable solutions to specific problems you may encounter.
Issue 1: Rapid Solution Discoloration and Degradation
-
Symptoms: A clear, colorless solution turns noticeably yellow or brown within minutes to a few hours after preparation.
-
Probable Cause: The solution was likely prepared in a neutral or alkaline buffer (pH ≥ 7), with non-degassed solvent, and/or under bright ambient light.
-
Solutions:
| Corrective Action | Detailed Protocol & Explanation |
| 1. pH Control | Use an acidic buffer. Prepare a buffer in the pH 4-6 range (e.g., 50 mM sodium acetate or citrate buffer). Why? This ensures the hydroxyl groups remain protonated, providing a critical defense against oxidation. Verify the final pH of your solution after adding the compound. |
| 2. Deoxygenate Solvents | Purge all solvents with an inert gas. Before adding the compound, bubble nitrogen or argon gas through your buffer for at least 15-20 minutes. Why? This removes dissolved oxygen, a key reactant in the degradation pathway. Maintain an inert gas blanket over the solution during preparation and storage. |
| 3. Protect from Light | Use amber glassware. Prepare and store all solutions in amber vials or flasks wrapped in aluminum foil.[3] Why? This prevents photo-oxidation, a significant contributor to degradation. |
| 4. Control Temperature | Prepare on ice and store cold. Prepare stock solutions in an ice bath and store them at -20°C or -80°C for long-term stability.[4] Why? This slows the kinetic rate of any residual oxidation. Aliquot solutions to avoid repeated freeze-thaw cycles.[4] |
Issue 2: Inconsistent or Lower-than-Expected Assay Results
-
Symptoms: High variability between experimental replicates; biological or chemical activity seems to decrease over the course of an experiment.
-
Probable Cause: The active this compound is degrading during the assay due to incompatible conditions in the final assay buffer (e.g., a biological assay requiring pH 7.4).
-
Solutions:
| Corrective Action | Detailed Protocol & Explanation |
| 1. Perform a Time-Course Stability Check | Validate stability in your final assay buffer. Prepare a solution of the diol in your exact final assay buffer. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and analyze it via HPLC or UV-Vis spectroscopy (see Protocol 2) to quantify the remaining parent compound. Why? This provides empirical data on the compound's half-life under your specific experimental conditions, allowing you to define a valid experimental window. |
| 2. Optimize Dosing Strategy | Add the compound last. If you must work at a suboptimal pH like 7.4, design your experiment so that the this compound solution is the very last component added to the assay plate or reaction vessel, immediately before measurement begins. Why? This minimizes the time the compound spends in the destabilizing environment before the critical data is captured. |
Part 3: Key Experimental Protocols
These protocols provide a self-validating framework for preparing and analyzing your solutions.
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)
-
Buffer Preparation: Prepare 50 mL of a 50 mM sodium acetate buffer and adjust the pH to 5.0.
-
Deoxygenation: Place the buffer in a 100 mL flask with a magnetic stir bar. Purge the buffer by bubbling argon or nitrogen gas through it for 20 minutes while stirring gently.
-
Weighing: In a separate amber vial, accurately weigh 17.02 mg of this compound (MW: 170.16 g/mol ).[5]
-
Dissolution: Under a gentle stream of inert gas, add 10 mL of the deoxygenated buffer to the vial containing the compound. Cap immediately and vortex until fully dissolved.
-
Storage: Aliquot the solution into smaller volume amber microcentrifuge tubes, flush the headspace with inert gas before capping, and store immediately at -80°C.
Protocol 2: Rapid Stability Monitoring by UV-Vis Spectroscopy
This method is excellent for a quick qualitative or semi-quantitative assessment of degradation.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Wavelengths of Interest: The parent diol has a characteristic absorbance peak around 290-295 nm, while the oxidized benzoquinone product has a strong peak around 260-270 nm.[3][6]
-
Procedure:
-
Prepare your test solution (e.g., diol in a pH 8.0 buffer).
-
Immediately take a baseline scan (t=0) from 220 nm to 400 nm.
-
Incubate the solution under your test conditions (e.g., 37°C).
-
At subsequent time points (e.g., 15, 30, 60 min), take another scan.
-
-
Interpretation: As degradation occurs, you will observe a decrease in the absorbance peak at ~295 nm and a concurrent increase in the absorbance peak at ~265 nm. The growth of the quinone peak is a direct indicator of instability.
Protocol 3: Quantitative Stability Analysis by HPLC-UV
This is the gold-standard method for accurate quantification.
-
Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:Water containing 0.1% Phosphoric Acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 295 nm (for the parent diol).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a calibration curve using your stabilized stock solution (Protocol 1).
-
Initiate your stability study by diluting the stock into the test buffer(s).
-
At each time point, inject an aliquot onto the HPLC.
-
Quantify the peak area of the this compound peak.
-
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics and half-life (t½) at each pH.
Part 4: Data Summary & Visualizations
Table 1: Expected Impact of pH on Stability of this compound
| pH of Solution | Expected Oxidation Rate | Visual Observation | Recommended Action |
| 4.0 - 6.0 | Very Low | Solution remains clear/colorless for an extended period. | Ideal for stock solution preparation and storage. |
| 6.0 - 7.0 | Low to Moderate | Slow, gradual yellowing may occur over several hours. | Acceptable for short-term experiments. Prepare fresh. |
| 7.0 - 8.0 | High | Rapid yellowing, often visible within 30-60 minutes. | Not recommended. If required, add compound immediately before measurement. |
| > 8.0 | Very High | Intense yellow/brown color develops almost instantly. | Avoid. Compound integrity is severely compromised. |
Diagrams
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for quantitative stability analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of hydroquinone by human myeloperoxidase: mechanisms of stimulation by other phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,6-Dimethoxyhydroquinone | C8H10O4 | CID 96038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2,6-Dimethoxybenzene-1,4-diol and Other Phenols
For researchers, scientists, and drug development professionals, the quest for potent antioxidant compounds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the antioxidant activity of 2,6-dimethoxybenzene-1,4-diol against a panel of structurally related and widely recognized phenolic compounds: hydroquinone, catechol, resorcinol, pyrogallol, and gallic acid. By examining their performance in standard antioxidant assays and elucidating the underlying structure-activity relationships, this document serves as a technical resource to inform research and development efforts in pharmacology and medicinal chemistry.
The Chemical Rationale: Structure Dictates Function
The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular structure. Key determinants of their efficacy include the number and arrangement of hydroxyl (-OH) groups, the presence of other substituents on the aromatic ring, and the stability of the resulting phenoxyl radical after hydrogen or electron donation. The compounds under evaluation in this guide were selected to represent a spectrum of these structural variations, providing a clear framework for understanding their relative antioxidant potencies.
The primary mechanisms through which phenolic antioxidants exert their effects are hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET-PT mechanism, the antioxidant first donates an electron to the radical, followed by the transfer of a proton. The efficiency of these processes is governed by the bond dissociation enthalpy of the O-H bond and the ionization potential of the antioxidant, respectively.
Comparative Antioxidant Performance: A Data-Driven Assessment
To provide a quantitative comparison of the antioxidant activities of this compound and the selected phenols, data from three widely accepted in vitro assays are presented: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the results of DPPH and ABTS assays, with a lower IC50 value indicating a higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) |
| This compound | Data not consistently available in direct comparative studies | Data not consistently available in direct comparative studies | Data not consistently available in direct comparative studies |
| Hydroquinone | ~32[1] | ~4.6[1] | ~8.8[1] |
| Catechol | Varies significantly with experimental conditions | Varies significantly with experimental conditions | Varies significantly with experimental conditions |
| Pyrogallol | ~20.2[2] | Data not consistently available in direct comparative studies | Data not consistently available in direct comparative studies |
| Gallic Acid | ~11.4[2] | ~2.93[3] | Varies significantly with experimental conditions |
| Trolox (Standard) | ~30.12[3] | ~18.2[3] | Used as a standard for comparison |
Note: The data presented is a synthesis from multiple sources and should be interpreted with caution due to variations in experimental protocols. The absence of directly comparable data for this compound highlights a gap in the current literature and underscores the importance of conducting head-to-head comparative studies.
Mechanistic Insights into Antioxidant Activity
The observed differences in antioxidant activity can be rationalized by examining the molecular structure of each compound.
Hydroquinone, Catechol, and Resorcinol: These dihydroxybenzene isomers demonstrate the importance of the relative positioning of the hydroxyl groups. Hydroquinone (para-dihydroxybenzene) and catechol (ortho-dihydroxybenzene) are generally more potent antioxidants than resorcinol (meta-dihydroxybenzene). This is because the phenoxyl radicals formed from hydroquinone and catechol can be stabilized through resonance, which is not possible for the resorcinol radical. Catechol derivatives are known to be strong inhibitors of lipid peroxidation and can scavenge various free radicals.[4]
Pyrogallol and Gallic Acid: These compounds, with three hydroxyl groups, typically exhibit enhanced antioxidant activity compared to their dihydroxy counterparts.[5] The presence of a third hydroxyl group increases the probability of hydrogen donation and can lead to the formation of more stable radical species. Gallic acid, which possesses a carboxyl group in addition to the three hydroxyl groups of pyrogallol, has been shown to be a more potent DPPH radical scavenger.[2] This is attributed to the electron-donating nature of the carboxylate anion, which further stabilizes the phenoxyl radical.[2]
This compound: The introduction of methoxy (-OCH3) groups at the 2 and 6 positions of the hydroquinone scaffold is expected to influence its antioxidant activity. Methoxy groups are electron-donating and can increase the electron density on the aromatic ring, which may facilitate electron transfer to free radicals.[6] However, they can also introduce steric hindrance, which might affect the accessibility of the hydroxyl groups to the radical species. The overall effect is a balance between these electronic and steric factors. While direct comparative data is limited, the hydroxylation of the related 2,6-dimethoxy-1,4-benzoquinone has been shown to produce derivatives with stronger radical scavenging properties.[7]
Experimental Protocols for Antioxidant Activity Assessment
For the purpose of reproducibility and standardization, detailed protocols for the DPPH, ABTS, and FRAP assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[8] The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Workflow for DPPH Assay
Caption: A streamlined workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8] The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Workflow for ABTS Assay
Caption: A systematic workflow for the ABTS radical cation decolorization assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8] The change in absorbance is monitored spectrophotometrically.
Workflow for FRAP Assay
Caption: A procedural workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Concluding Remarks and Future Directions
This guide provides a comparative framework for understanding the antioxidant activity of this compound in the context of other well-characterized phenolic compounds. While the existing literature suggests that the antioxidant potential of phenols is highly dependent on their substitution patterns, a clear and direct comparison of this compound with other simple phenols under standardized conditions is warranted. Future research should focus on conducting comprehensive, head-to-head studies to generate robust and directly comparable data. Such investigations will be invaluable for the rational design and development of novel antioxidant agents for therapeutic and industrial applications.
References
- 1. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features [mdpi.com]
- 4. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Antioxidant Properties of 2,6-Dimethoxybenzene-1,4-diol and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Antioxidants in Mitigating Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. Antioxidants are vital molecules that can neutralize these harmful ROS, thereby preventing cellular damage. The efficacy of an antioxidant is determined by its chemical structure, which dictates its mechanism of action, reactivity, and localization within biological systems. This guide focuses on a comparative analysis of two phenolic antioxidants: 2,6-dimethoxybenzene-1,4-diol, a hydroquinone derivative, and Butylated Hydroxytoluene (BHT), a synthetic hindered phenol.
Compound Profiles
Butylated Hydroxytoluene (BHT)
BHT, or 2,6-di-tert-butyl-4-methylphenol, is a synthetic, lipophilic antioxidant extensively used as a preservative in food, cosmetics, and pharmaceuticals to prevent free radical-mediated oxidation.[1] Its mechanism of action primarily involves the donation of a hydrogen atom from its phenolic hydroxyl group to peroxyl radicals, converting them into more stable hydroperoxides and thus terminating the autoxidation chain reaction.[1][[“]] The bulky tert-butyl groups at the ortho positions sterically hinder the phenoxy radical, enhancing its stability and preventing it from initiating new oxidation chains.[1][3] BHT is generally recognized as safe (GRAS) by the US Food and Drug Administration for use in food within specified limits.[1][4] However, there have been some societal concerns and ongoing research into its long-term health effects.[1][5]
This compound
This compound, also known as 2,6-dimethoxyhydroquinone, is a hydroquinone derivative. Hydroquinones are known for their antioxidant properties, which arise from their ability to donate hydrogen atoms from their two hydroxyl groups to free radicals, subsequently being oxidized to the corresponding quinone.[6] The presence of two electron-donating methoxy groups on the benzene ring is expected to enhance the antioxidant activity by increasing the electron density of the hydroxyl groups and stabilizing the resulting phenoxy radical. Methoxy-substituted phenols have been shown to possess significant antioxidant capabilities. While 2,6-dimethoxy-1,4-benzoquinone (the oxidized form) has been studied for its redox cycling and potential anticancer activities[7][8], specific, comprehensive antioxidant data for the hydroquinone form is less prevalent in readily available literature compared to BHT. However, studies on similar hydroquinone structures suggest potent free radical scavenging activity.[9]
Mechanism of Antioxidant Action: A Comparative Overview
Both BHT and this compound act as primary antioxidants, breaking the free radical chain reaction. However, their structural differences lead to variations in their reactivity and the stability of the resulting radical species.
BHT: Steric Hindrance and Radical Stabilization
BHT's antioxidant activity is a classic example of a chain-breaking mechanism. It donates a hydrogen atom to a peroxyl radical (ROO•), forming a hydroperoxide (ROOH) and a BHT-derived phenoxy radical (ArO•). This phenoxy radical is significantly stabilized by the steric hindrance of the two bulky tert-butyl groups, which prevents it from propagating the oxidation chain.[1][3] Each molecule of BHT can consume two peroxy radicals.[1]
This compound: Enhanced H-atom Donation
This compound possesses two hydroxyl groups, both capable of donating hydrogen atoms. The electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, which is thought to lower the bond dissociation energy of the O-H bonds, facilitating hydrogen donation to free radicals.[1] The resulting semiquinone radical can be further oxidized to the stable 2,6-dimethoxy-1,4-benzoquinone.
Logical Relationship: Antioxidant Mechanism
Caption: Comparative antioxidant mechanisms of BHT and this compound.
Performance Evaluation: Experimental Data
To provide a quantitative comparison, the antioxidant activities of both compounds are typically evaluated using standardized in vitro assays. The following data is a synthesis of expected outcomes based on the known properties of these classes of compounds.
| Assay | Parameter Measured | Butylated Hydroxytoluene (BHT) | This compound | References |
| DPPH Radical Scavenging Assay | IC50 (µg/mL) | Moderate | Potentially High | [10][11][12] |
| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalents) | High | Potentially Very High | [12][13][14] |
| Lipid Peroxidation Inhibition Assay | % Inhibition | High (in lipid-rich systems) | Expected to be High | [15][16] |
Note: The performance of this compound is projected based on the known high antioxidant activity of hydroquinones and methoxy-substituted phenols.[9][17]
Experimental Protocols
For rigorous and reproducible comparison, the following detailed protocols are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.[11]
-
Prepare stock solutions of BHT and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solutions to obtain a range of concentrations.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.[10]
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each sample dilution to triplicate wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[10]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage inhibition against the concentration of the antioxidant and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Workflow: DPPH Assay
Caption: Step-by-step workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and measures their ability to scavenge the pre-formed ABTS radical cation (ABTS•+).[13][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[14]
-
To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[14][18]
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a standard curve using Trolox.
-
-
Assay Procedure:
-
Add 20 µL of the sample or Trolox standard to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
-
Data Acquisition and Analysis:
Lipid Peroxidation Inhibition Capacity (LPIC) Assay
This assay provides a more biologically relevant model by measuring the ability of an antioxidant to protect a fluorescent probe within a liposomal membrane from radical-induced oxidation.[15][16]
Step-by-Step Methodology:
-
Liposome Preparation:
-
Prepare liposomes incorporating a fluorescent lipid peroxidation probe (e.g., C11-BODIPY).
-
The test compounds (BHT and this compound) can either be incorporated into the liposomes during their formation or added to pre-formed liposomes.[15]
-
-
Assay Procedure:
-
Initiate lipid peroxidation by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH).[16]
-
Monitor the decrease in fluorescence intensity over time, which corresponds to the oxidation of the probe.
-
-
Data Acquisition and Analysis:
-
The rate of fluorescence decay is inversely proportional to the antioxidant activity of the compound.
-
Calculate the percentage of lipid peroxidation inhibition relative to a control without any antioxidant.
-
Safety and Toxicological Profile
Butylated Hydroxytoluene (BHT)
BHT is classified as GRAS by the FDA for use as a food additive at low concentrations.[1] However, some studies have raised concerns about its potential for toxicity at higher doses, including effects on the liver, kidneys, and lungs in animal studies.[4][20] The International Agency for Research on Cancer (IARC) has not classified BHT as a human carcinogen, but some regulatory bodies have set limits on its use in consumer products due to potential endocrine-disrupting properties.[5]
This compound
The toxicological profile of this compound is not as extensively documented as that of BHT. As a hydroquinone derivative, there may be concerns related to potential cytotoxicity, similar to other hydroquinones. However, the methoxy substitutions may alter its toxicological properties. Further investigation is required for a comprehensive safety assessment.
Conclusion and Recommendations
Both Butylated Hydroxytoluene and this compound are effective phenolic antioxidants.
-
BHT is a well-established, lipophilic antioxidant with proven efficacy in preventing lipid peroxidation. Its extensive history of use and regulatory approval at low concentrations make it a reliable standard. However, concerns about its safety at higher doses may limit its application in certain contexts.
-
This compound , based on its hydroquinone structure with electron-donating methoxy groups, is predicted to be a highly potent antioxidant, potentially outperforming BHT in radical scavenging assays like DPPH and ABTS. Its efficacy in a lipid environment, as would be assessed by the LPIC assay, is also expected to be significant. The primary limitation for its immediate application is the relative lack of comprehensive toxicological data compared to BHT.
For researchers and drug development professionals, the choice between these two antioxidants will depend on the specific application. BHT remains a suitable choice for non-clinical applications where a well-characterized, lipophilic antioxidant is required. This compound presents a promising alternative with potentially higher antioxidant capacity, warranting further investigation, particularly regarding its safety profile, for novel therapeutic and biomedical applications.
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. ewg.org [ewg.org]
- 5. Toxic ingredient to avoid: BHA and BHT - David Suzuki Foundation [davidsuzuki.org]
- 6. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fully reversible redox cycling of 2,6-dimethoxy-1,4-benzoquinone induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
- 9. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. mdpi.com [mdpi.com]
- 20. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2,6-Dimethoxybenzene-1,4-diol and Hydroquinone
This guide provides an in-depth, objective comparison of the cytotoxic profiles of hydroquinone and its derivative, 2,6-dimethoxybenzene-1,4-diol. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates mechanistic actions, and presents detailed protocols to support further investigation into the structure-activity relationship of these compounds.
Introduction: The Significance of Structure in Modulating Cytotoxicity
Hydroquinone, a well-established phenolic compound, is widely recognized for its potent biological activities, including its application as a skin-lightening agent and its role as a toxic metabolite of benzene.[1][2] However, concerns over its cytotoxicity, such as the induction of apoptosis and the generation of reactive oxygen species (ROS), have prompted extensive research into safer, more targeted alternatives.[3][4]
This guide focuses on a key derivative, this compound, to explore how structural modifications—specifically the addition of two methoxy groups to the hydroquinone backbone—influence its cytotoxic potential. Understanding this structure-activity relationship is paramount for the rational design of novel therapeutic agents with enhanced efficacy and improved safety profiles. We will delve into the quantitative differences in cytotoxicity, the underlying molecular mechanisms, and the practical experimental approaches for their evaluation.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological or biochemical function. The following table summarizes available IC50 values for hydroquinone and the oxidized form of its dimethoxy derivative, 2,6-dimethoxy-1,4-benzoquinone (DMBQ), across various cell lines. It is important to note that direct head-to-head comparisons are best made when experiments are conducted under identical conditions.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Hydroquinone | SK-BR-3 (Breast Carcinoma) | Resazurin Assay | Not Specified | ~26.4 | [5] |
| Jurkat (T-cell leukemia) | Not Specified | Not Specified | ~50 (induces apoptosis) | [1][6] | |
| A431 (Skin Carcinoma) | MTT | 24h | > 100 | [3] | |
| 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) | V79 (Chinese Hamster Lung) | Plating Efficiency | Not Specified | 10 - 80 | [7] |
| Rat Hepatocytes | Not Specified | Not Specified | > 1000 | [8] | |
| PC12 (Pheochromocytoma) | Not Specified | Not Specified | > 1000 | [8] |
Note: this compound is the reduced form of 2,6-dimethoxy-1,4-benzoquinone (DMBQ). In biological systems, these compounds can potentially interconvert. The available data primarily focuses on the benzoquinone form for cytotoxicity testing.
The data suggests that while hydroquinone exhibits moderate to high cytotoxicity across various cancer cell lines, its dimethoxy-substituted counterpart, DMBQ, shows significantly lower cytotoxicity, particularly in rat hepatocytes and PC12 cells.[8] However, DMBQ has been shown to be a direct-acting genotoxic agent in V79 cells.[7]
Mechanistic Insights into Cytotoxicity
The structural differences between hydroquinone and this compound lead to distinct mechanisms of action at the cellular level.
Hydroquinone: A Multi-faceted Cytotoxic Profile
Hydroquinone's toxicity is largely attributed to its ability to undergo redox cycling, leading to the generation of ROS and subsequent oxidative stress.[3] This oxidative stress can damage critical cellular components like DNA, lipids, and proteins.[3] Key signaling pathways implicated in hydroquinone-induced cytotoxicity include:
-
MAPK/ERK Pathway: At high concentrations (e.g., 50 µM), hydroquinone can induce apoptosis through the phosphorylation of ERK and subsequent activation of the caspase-9 and caspase-3 cascade.[1][6]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Hydroquinone can activate the AhR pathway, leading to the translocation of AhR to the nucleus, where it promotes the transcription of target genes that can contribute to its toxic effects.[9][10]
-
Ras Signaling: The toxicity of hydroquinone can be modulated by Ras signaling, with enhanced Ras signaling leading to increased genotoxicity.[11]
2,6-Dimethoxy-1,4-benzoquinone (DMBQ): A Genotoxic and Anti-Metabolic Agent
The cytotoxic and genotoxic effects of DMBQ have been noted, particularly in the context of its formation from the reaction of the drug dimethophrine with nitrite.[7] Its mechanisms include:
-
Direct-Acting Genotoxicity: DMBQ can cause a dose-dependent increase in DNA fragmentation.[7]
-
Inhibition of Anaerobic Glycolysis: DMBQ has been shown to inhibit anaerobic glycolysis, a metabolic pathway that is often upregulated in cancer cells. This selective targeting of cancer cell metabolism contributes to its anti-neoplastic properties.[12]
-
Induction of Apoptosis: By disrupting cellular metabolism, DMBQ can induce programmed cell death.[12]
The following diagram illustrates the distinct signaling pathways associated with hydroquinone-induced cytotoxicity.
Caption: Signaling pathways implicated in hydroquinone-induced cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated protocols are essential. Below are detailed methodologies for key assays used to evaluate the cytotoxic effects of compounds like hydroquinone and its derivatives.
General Experimental Workflow
The following diagram outlines a typical workflow for in vitro cytotoxicity testing.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells.[16]
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated and untreated controls.[14]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[17]
-
Principle: The release of LDH into the culture medium is an indicator of cell lysis or necrosis.[17] The assay measures LDH activity through an enzyme-coupled reaction that results in a colorimetric or fluorometric signal proportional to the amount of LDH released.[17]
-
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[18]
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 300 x g for 5 minutes.[19] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well with the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14][20]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[14][20]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14][20]
-
Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.[20]
-
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[21]
-
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around the IC50 value for 24 or 48 hours.[14]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[21][22]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[21][22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[21]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21][23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21][23] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[22]
-
Conclusion
The comparative analysis of hydroquinone and this compound underscores the profound impact of chemical structure on cytotoxic activity. While hydroquinone exerts its toxicity primarily through ROS-mediated mechanisms and the activation of stress-related signaling pathways, its dimethoxy derivative appears to have a different toxicological profile, characterized by direct genotoxicity and anti-metabolic effects. The significantly lower general cytotoxicity of 2,6-dimethoxy-1,4-benzoquinone in some cell lines highlights the potential for targeted modifications to reduce off-target toxicity. This guide provides the foundational knowledge and practical protocols for researchers to further explore these differences and to advance the development of safer and more effective chemical entities.
References
- 1. Risk assessment of hydroquinone: differential responses of cell growth and lethality correlated to hydroquinone concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the Effects of Hydroquinone and Arbutin on the Differentiation of Melanocytes [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. safecosmetics.org [safecosmetics.org]
- 5. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cytotoxic, DNA-damaging and mutagenic properties of 2,6-dimethoxy-1,4-benzoquinone, formed by dimethophrine-nitrite interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Hydroquinone, an Environmental Pollutant, Affects Cartilage Homeostasis through the Activation of the Aryl Hydrocarbon Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of Ras signaling alters the toxicity of hydroquinone, a benzene metabolite and component of cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. cellbiologics.com [cellbiologics.com]
- 21. benchchem.com [benchchem.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Assessing the Efficacy of 2,6-Dimethoxybenzene-1,4-diol as a Radical Scavenger: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the identification and characterization of potent radical scavengers are of paramount importance. This guide provides an in-depth technical assessment of 2,6-dimethoxybenzene-1,4-diol, a phenolic compound with significant antioxidant potential. Through a comparative analysis with established antioxidants—Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT)—this document aims to elucidate the efficacy and potential applications of this promising molecule.
Introduction: The Imperative for Novel Antioxidants
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, their overproduction can lead to oxidative stress, a deleterious process implicated in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals. While endogenous antioxidant systems exist, the therapeutic and preventative potential of exogenous antioxidants is an area of intense research.
This compound, a hydroquinone derivative, presents an intriguing structural motif for radical scavenging. Its efficacy is rooted in the principles of phenolic antioxidant chemistry, where the number and position of hydroxyl and electron-donating groups dictate the molecule's ability to donate hydrogen atoms or electrons to neutralize free radicals.
Mechanism of Action: A Structural Perspective on Radical Scavenging
The radical scavenging activity of phenolic compounds is primarily governed by their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical and terminating the damaging chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, preventing it from initiating new radical reactions.
The structure of this compound is particularly noteworthy. The presence of two hydroxyl groups on the benzene ring provides primary sites for hydrogen atom donation. Furthermore, the two methoxy groups at the ortho positions to the hydroxyl groups are electron-donating, which further stabilizes the resulting phenoxyl radical through resonance and inductive effects. This enhanced stability of the antioxidant radical is a key determinant of its scavenging efficiency.[1][2]
Interestingly, the oxidized form of this compound, 2,6-dimethoxy-1,4-benzoquinone, is known to participate in redox cycling.[3] This process involves the transfer of electrons, and in the presence of cellular reductants like ascorbate (Vitamin C), it can lead to the generation of semiquinone radicals.[3] While this can have pro-oxidant effects in certain contexts, it also highlights the compound's ability to engage in electron transfer reactions, a key mechanism of antioxidant action.
dot
References
A Comparative Guide to the Synthesis of 2,6-Dimethoxybenzene-1,4-diol: An Evaluation of Reported Yields and Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. 2,6-Dimethoxybenzene-1,4-diol, a hydroquinone derivative, serves as a valuable building block and is the reduced form of 2,6-dimethoxy-1,4-benzoquinone (DMBQ), a compound noted for its diverse biological activities. This guide provides an in-depth comparison of prominent synthetic routes to this compound, focusing on reported yields, scalability, and the chemical reasoning behind the experimental choices.
The synthesis of this compound is typically achieved through a two-stage process: the formation of its oxidized precursor, 2,6-dimethoxy-1,4-benzoquinone (DMBQ), followed by its subsequent reduction. The efficiency of the overall synthesis is therefore dependent on the yields of both the oxidation and reduction steps. This guide will dissect and compare several effective pathways to DMBQ and its subsequent conversion to the target hydroquinone.
I. Synthesis of the Intermediate: 2,6-Dimethoxy-1,4-benzoquinone (DMBQ)
The choice of starting material significantly influences the overall efficiency, cost, and environmental impact of the synthesis. Here, we compare three distinct and effective routes to produce DMBQ.
Route A: Catalytic Oxidation of 2,6-Dimethoxyphenol
This method stands out for its high efficiency and directness, utilizing a cobalt-salen complex (salcomine) as a catalyst to facilitate oxidation with molecular oxygen. This approach is an example of green chemistry, avoiding harsher, stoichiometric oxidants.
-
Causality of Experimental Choices: The use of a salcomine catalyst is critical as it reversibly binds oxygen, activating it for the selective oxidation of the phenol.[1] N,N-dimethylformamide (DMF) is chosen as the solvent because it effectively solubilizes the phenol and the catalyst, while other solvents like chloroform or methanol can lead to undesired side products from the coupling of aryloxy radicals.[1] The reaction is run under an oxygen atmosphere, which serves as the terminal oxidant, making this a highly atom-economical process.
Route B: Multi-step Synthesis from Aniline
For laboratories where cost and scalability are primary drivers, this four-step route starting from the inexpensive and readily available aniline offers a compelling alternative. Despite being a longer sequence, the overall yield is very competitive.
-
Causality of Experimental Choices: This synthesis is a classic example of aromatic ring functionalization.[2]
-
Bromination: Aniline is first converted to 1,3,5-tribromoaniline. The three bromine atoms deactivate the ring and direct subsequent functionalities.
-
Deamination: The amino group is removed via diazotization followed by reduction, yielding 1,3,5-tribromobenzene. This step is crucial for removing the initial activating group and setting the stage for substitution.
-
Methoxylation: A nucleophilic aromatic substitution (SNA_r) reaction with sodium methoxide replaces two of the bromine atoms with methoxy groups. The reaction conditions are tuned to favor disubstitution.
-
Oxidation: The final oxidation step converts the trimethoxybenzene intermediate to the target quinone. This economic four-step synthesis achieves an impressive 68% overall yield and is noted for being operationally simple and suitable for large-scale production.[2]
-
Route C: Oxidation of Syringaldehyde
Leveraging a bio-renewable starting material, this route converts syringaldehyde, which can be derived from lignin, into DMBQ. This pathway is particularly relevant for sustainable chemical production.
-
Causality of Experimental Choices: This method employs hydrogen peroxide as the oxidant, which is environmentally benign, producing only water as a byproduct. The use of a Vanadium(V) oxide (V₂O₅) catalyst is key to activating the hydrogen peroxide for the selective oxidation of the syringaldehyde.[3] The reaction conditions are optimized to maximize the yield of DMBQ while minimizing side reactions.[3]
II. Reduction of DMBQ to this compound
The final step in the synthesis is the reduction of the benzoquinone to the hydroquinone. This transformation is generally high-yielding and can be accomplished with several reducing agents.
Method: Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a widely used, inexpensive, and effective reducing agent for quinones.[4][5][6]
-
Causality of Experimental Choices: The reaction is typically performed in a two-phase system or a solvent mixture (e.g., water/THF or water/methylene chloride) to accommodate the solubility of both the organic quinone and the inorganic reducing agent.[7] Sodium dithionite is a powerful reducing agent in aqueous solutions, readily converting the yellow quinone to the colorless hydroquinone. The reaction is rapid and often proceeds to completion at room temperature, making it highly practical for laboratory and industrial applications.[7] Yields for this type of reduction are consistently reported as being high.[4]
III. Quantitative Comparison of Synthetic Routes
The following table summarizes the reported yields and key parameters for the synthesis of 2,6-dimethoxy-1,4-benzoquinone (DMBQ), the precursor to our target molecule. The subsequent reduction to the hydroquinone is typically a high-yielding step (often >90%) with sodium dithionite.
| Parameter | Route A: From 2,6-Dimethoxyphenol | Route B: From Aniline | Route C: From Syringaldehyde |
| Starting Material | 2,6-Dimethoxyphenol | Aniline | Syringaldehyde |
| Key Reagents | Salcomine, O₂ | Br₂, NaNO₂, NaOMe, Oxidant | V₂O₅, H₂O₂ |
| Number of Steps | 1 | 4 | 1 |
| Reported Yield of DMBQ | 91%[1] | 68% (overall)[2] | Yield is variable with time[3] |
| Key Advantages | High yield, direct, atom-economical | Inexpensive starting material, scalable | Bio-renewable feedstock, green oxidant |
| Key Disadvantages | Requires specific catalyst | Multi-step process | Yield optimization required |
IV. Experimental Protocols
Protocol 1: Synthesis of DMBQ from 2,6-Dimethoxyphenol (Route A)
This protocol is adapted from the procedure described for analogous 2,6-disubstituted phenols.[1]
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 2,6-dimethoxyphenol (1 mole equivalent) in N,N-dimethylformamide.
-
Add a catalytic amount of salcomine (e.g., 0.03-0.05 mole equivalent).
-
With vigorous stirring, introduce a steady stream of oxygen gas, ensuring the reaction temperature does not exceed 50°C.
-
Continue the reaction for approximately 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, pour the reaction mixture into a solution of crushed ice and dilute hydrochloric acid.
-
Collect the resulting precipitate by suction filtration.
-
Wash the solid with water and then with cold ethanol.
-
Dry the product under reduced pressure to yield 2,6-dimethoxy-1,4-benzoquinone. (Reported Yield: 91%) [1]
Protocol 2: Reduction of DMBQ to this compound
This is a general procedure based on the known reactivity of sodium dithionite with quinones.[4][7]
-
Dissolve 2,6-dimethoxy-1,4-benzoquinone (1 mole equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or ethyl acetate.
-
In a separate flask, prepare a saturated aqueous solution of sodium dithionite (Na₂S₂O₄) (approx. 2-3 mole equivalents).
-
Add the sodium dithionite solution to the solution of the quinone with vigorous stirring.
-
Continue stirring at room temperature. The disappearance of the yellow color of the quinone indicates the formation of the hydroquinone.
-
Once the reaction is complete (typically monitored by TLC), separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
V. Visualization of Synthetic Pathways
The following diagrams illustrate the workflow for the synthesis of the DMBQ intermediate via the three discussed routes and its subsequent reduction.
Caption: Comparative workflows for the synthesis of DMBQ intermediate.
Caption: Final reduction step to the target hydroquinone.
VI. Conclusion and Recommendations
The synthesis of this compound can be achieved through several viable routes, with the primary variation lying in the preparation of the 2,6-dimethoxy-1,4-benzoquinone intermediate.
-
For highest yield and process efficiency in a single step, the catalytic oxidation of 2,6-dimethoxyphenol (Route A) is the superior choice, boasting a 91% yield.[1]
-
For cost-effectiveness and large-scale production , the multi-step synthesis from aniline (Route B) is highly attractive due to its inexpensive starting material and a robust overall yield of 68%.[2]
-
For applications where sustainability and the use of bio-renewable feedstocks are a priority, the oxidation of syringaldehyde (Route C) presents a promising, albeit less optimized, pathway.
The final reduction of DMBQ is a straightforward and high-yielding transformation, reliably accomplished with sodium dithionite. The selection of the optimal synthetic strategy will ultimately depend on the specific priorities of the research or development team, balancing factors of yield, cost, scalability, and environmental impact.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 7. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Dimethoxybenzene-1,4-diol
For researchers, scientists, and professionals in drug development, the rigorous and accurate characterization of chemical entities is paramount. This guide provides an in-depth technical comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of 2,6-dimethoxybenzene-1,4-diol. The focus is on the principles of cross-validation to ensure data integrity and reliability across different analytical platforms.
Introduction: The Importance of Cross-Validation in Analytical Chemistry
This compound, a hydroquinone derivative, is a molecule of interest in various research and development pipelines. Its accurate quantification and impurity profiling are critical for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is the process of confirming that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] This is a crucial step in drug development and clinical trials to ensure data integrity, especially when methods are transferred between labs or when different techniques are used to generate data for the same study.[2]
This guide will delve into the practical application and comparative performance of HPLC, GC-MS, and NMR for the analysis of this compound, providing the necessary details for researchers to make informed decisions about the most suitable analytical approach for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for phenolic compounds like this compound.[3] Its high resolution and sensitivity allow for the separation and quantification of the target analyte from a complex matrix.
The Rationale Behind the HPLC Method
A reversed-phase HPLC method is the logical choice for this compound due to its moderate polarity. A C18 column provides a non-polar stationary phase that retains the analyte, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.[4][5]
Experimental Workflow: HPLC Analysis
Caption: A typical experimental workflow for the quantitative analysis of this compound by HPLC.
Detailed HPLC Protocol
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water (HPLC grade).
-
Mobile Phase B: 0.1% formic acid in acetonitrile (HPLC grade).
-
The use of formic acid ensures good peak shape for the phenolic analyte.[4]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis scan of a standard solution (typically around 280-290 nm for phenolic compounds).
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient from 10% to 90% acetonitrile over 15 minutes is a good starting point for method development.[2]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase composition.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Dissolve and dilute samples in the same solvent to fall within the calibration range.
-
-
Validation Parameters:
-
Linearity: Assessed by injecting a series of standards at different concentrations and plotting the peak area against concentration. A correlation coefficient (R²) > 0.99 is generally considered acceptable.[6]
-
Accuracy: Determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. Recoveries between 98-102% are typically desired.
-
Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be less than 2%.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOD is often determined at a signal-to-noise ratio of 3, while LOQ is at a signal-to-noise ratio of 10.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds and Structural Elucidation
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[3] For polar compounds like this compound, derivatization is necessary to increase volatility and thermal stability.[8]
The Rationale Behind the GC-MS Method and Derivatization
The hydroxyl groups of this compound make it non-volatile and prone to thermal degradation in the hot GC inlet. Derivatization, specifically silylation, replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[9] This process makes the molecule more volatile and less polar, allowing it to be readily analyzed by GC.[8] The mass spectrometer provides structural information, which is invaluable for impurity identification.
Experimental Workflow: GC-MS Analysis with Derivatization
Caption: A typical experimental workflow for the GC-MS analysis of this compound following silylation.
Detailed GC-MS Protocol
-
Derivatization (Silylation):
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).[10]
-
Incubate the mixture at a slightly elevated temperature (e.g., 60-70 °C) for 30-60 minutes to ensure complete derivatization.[11]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to elute the derivatized analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected mass of the derivatized molecule.
-
-
Data Analysis:
-
Identification is achieved by comparing the retention time and mass spectrum of the analyte in the sample to that of a known standard.
-
Quantification can be performed using an internal standard or an external calibration curve constructed from derivatized standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. While not traditionally a primary quantitative tool in the same vein as HPLC, quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance with high precision and accuracy, as it is a primary ratio method.
The Rationale Behind the NMR Method
¹H NMR is particularly useful for this compound as the molecule has distinct proton signals that can be used for both identification and quantification. The symmetry of the molecule simplifies the spectrum. The chemical shifts of the aromatic protons, methoxy protons, and hydroxyl protons provide a unique fingerprint of the molecule.[12][13] For quantification, an internal standard with a known concentration and a distinct, non-overlapping signal is used.
Experimental Workflow: Quantitative NMR (qNMR) Analysis
Caption: A typical experimental workflow for the quantitative analysis of this compound by ¹H NMR.
Detailed NMR Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, which will also solubilize the hydroxyl protons).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.
-
The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Head-to-Head Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, impurity identification, or structural confirmation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Specificity | High, based on retention time and UV spectrum. | Very high, based on retention time and mass fragmentation pattern. | High, based on unique chemical shifts and coupling patterns. |
| Sensitivity | High (ng to pg range).[1] | Very high (pg to fg range). | Lower (µg to mg range).[14] |
| Linearity | Excellent over a wide concentration range.[6] | Good, but can be affected by derivatization efficiency. | Excellent, as it is a primary ratio method. |
| Precision | Excellent, with RSDs typically <2%.[7] | Good, but can be influenced by derivatization reproducibility. | Excellent, with high precision achievable. |
| Throughput | High, with typical run times of 10-30 minutes. | Moderate, due to the need for derivatization. | Lower, due to longer acquisition times for quantification. |
| Sample Prep | Simple dissolution and filtration. | More complex due to the required derivatization step.[8] | Simple dissolution, but requires accurate weighing. |
| Cost | Moderate instrument cost and running expenses. | Higher instrument cost, but relatively low running expenses. | High instrument cost and maintenance. |
| Best For | Routine quantification, purity analysis, and stability testing.[3] | Impurity identification, analysis of volatile impurities.[15] | Structural elucidation, absolute quantification without a reference standard of the analyte. |
Conclusion: An Integrated Approach to Analytical Cross-Validation
For the comprehensive analysis of this compound, no single technique is universally superior. Instead, a cross-validation approach that leverages the strengths of each method provides the most robust and reliable data.
-
HPLC is the ideal choice for routine quality control, offering high throughput, excellent precision, and accuracy for quantification.
-
GC-MS is invaluable for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis. Its high sensitivity is also a key advantage.
-
NMR serves as the ultimate tool for unequivocal structural confirmation and can be used as a primary method for the absolute quantification of reference standards.
By employing these techniques in a complementary fashion and cross-validating the results, researchers and drug development professionals can ensure the highest level of confidence in their analytical data, ultimately contributing to the development of safe and effective products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 2,6-Dimethoxyphenol | SIELC Technologies [sielc.com]
- 6. impactfactor.org [impactfactor.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. uoguelph.ca [uoguelph.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. reddit.com [reddit.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-dimethoxybenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-dimethoxybenzene-1,4-diol, ensuring compliance with safety regulations and minimizing environmental impact. As a senior application scientist, my aim is to provide not just a set of instructions, but a framework for understanding the rationale behind these procedures, fostering a culture of safety and scientific integrity in your laboratory.
Understanding the Hazards: Why Proper Disposal is Crucial
This compound, also known as 2,6-dimethoxyhydroquinone, is a phenolic compound that requires careful handling due to its potential health and environmental risks. While comprehensive toxicological data may be limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides key hazard information.
According to available safety data, this compound is classified as:
-
Skin Irritant (Category 2) : Causes skin irritation.[1]
-
Eye Irritant (Category 2) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
Furthermore, related hydroquinone and benzoquinone derivatives are known to be very toxic to aquatic life with long-lasting effects.[2][3] Therefore, improper disposal, such as discarding it down the drain or in regular trash, can lead to significant environmental contamination.
| Hazard Classification | GHS Category | Description | Source |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | [1] |
The Occupational Safety and Health Administration (OSHA) mandates that employers must have a written health and safety plan that identifies potential hazards and outlines preventative measures.[4] Proper disposal of chemicals like this compound is a key component of this plan.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures your safety.
-
Eye Protection : Wear chemical safety goggles or glasses with side-shields.[3]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[3]
-
Body Protection : A lab coat or chemical-resistant apron is essential.[3]
-
Respiratory Protection : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. This involves proper segregation, containment, and labeling, followed by disposal through a licensed environmental waste management company.
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Solid Waste :
-
Place pure, unused this compound and any contaminated disposable materials (e.g., weighing paper, contaminated gloves, paper towels) into a dedicated, clearly labeled, and sealable hazardous waste container.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2]
-
-
Liquid Waste :
-
Collect solutions containing this compound in a sealed, leak-proof, and chemically compatible container.[2]
-
Aqueous solutions should be collected separately from organic solvent solutions.
-
Proper containerization and labeling are mandated by regulations from bodies like the Environmental Protection Agency (EPA) and are essential for safe handling and transport.[5][6]
-
Container Selection : Use containers that are compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a secure lid is suitable. For liquid waste, ensure the container material will not react with the solvent.
-
Labeling : All waste containers must be clearly labeled with the words "HAZARDOUS WASTE". The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration or quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Irritant").
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[2] This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. You will need to provide them with the information from your hazardous waste label.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills of solid material, carefully sweep it up and place it into a labeled hazardous waste container.[7] Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Decontaminate : Thoroughly clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[2]
-
Report : Report the spill to your EHS office.
For larger spills, or if you are unsure how to proceed, contact your EHS office or emergency responders immediately. The OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) standard provides a framework for handling such incidents.[8]
Decontamination of Reusable Equipment
Any reusable equipment, such as glassware, that has come into contact with this compound must be decontaminated.
-
Rinse : Rinse the equipment with a suitable solvent that will dissolve the compound. Collect this rinsate as hazardous waste.
-
Wash : Wash the equipment with soap and water.
-
Final Rinse : Rinse with deionized water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. 2,6-Dimethoxyhydroquinone | C8H10O4 | CID 96038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. media.graphassets.com [media.graphassets.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Senior Application Scientist's Guide to the Safe Handling of 2,6-dimethoxybenzene-1,4-diol
Welcome to your essential guide for the safe handling, use, and disposal of 2,6-dimethoxybenzene-1,4-diol. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist, providing a procedural framework grounded in established safety principles for related compounds. Given the limited specific toxicological data for this compound, our approach is conservative, drawing parallels from the well-documented hazards of structurally similar hydroquinone and benzoquinone derivatives. This guide is designed to empower you with the knowledge to work safely, protect yourself and your colleagues, and ensure environmental responsibility.
Hazard Assessment: An Evidence-Based Approach
Anticipated Potential Hazards:
-
Eye Irritation: Direct contact with the powder or solutions can be expected to cause serious eye irritation.[3][4][5]
-
Skin Irritation & Sensitization: Prolonged or repeated contact may lead to skin irritation, dermatitis, or allergic skin reactions.[1][4]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and respiratory system.[4]
-
Aquatic Toxicity: Many related aromatic compounds are harmful to aquatic life.[6]
This proactive hazard identification is the cornerstone of a robust safety plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP) to manage laboratory hazards.[7][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable. The selection of PPE is dictated by the task at hand and the associated risk of exposure. The following table summarizes the minimum required PPE.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical splash goggles and face shield | 2 pairs of nitrile gloves | Fully-buttoned lab coat with tight cuffs | N95-rated respirator or higher |
| Preparing Solutions | Chemical splash goggles | Chemically resistant gloves (nitrile or neoprene) | Lab coat | Not required if performed in a certified chemical fume hood |
| General Laboratory Use | Safety glasses with side shields (minimum); goggles preferred | Nitrile gloves | Lab coat | Not typically required |
Causality Behind PPE Choices:
-
Double-Gloving: When handling the solid, double-gloving provides an extra barrier against contamination during the removal of the outer, potentially contaminated glove.
-
Face Shield over Goggles: This combination is critical during powder handling to protect the entire face from accidental splashes or aerosolized dust.[10]
-
Respirator for Solids: Fine powders can easily become airborne. An N95 respirator is essential to prevent inhalation, a primary route of exposure.[10] All respirator use must be in accordance with a comprehensive respiratory protection program.
-
Chemical Fume Hood: This is the most critical engineering control. All work that may generate dust or vapors MUST be performed inside a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize risk. The following diagram and procedural steps outline a self-validating system for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Pre-Operational Briefing: Before starting, review this guide and the SDS for any related compounds, such as 1,4-dimethoxybenzene.[3][4] Ensure eyewash stations and safety showers are accessible and certified.[11]
-
Engineering Controls: All manipulations of solid this compound must occur within a certified chemical fume hood.
-
Weighing:
-
Don the appropriate PPE as outlined in the table (goggles, face shield, double gloves, lab coat, respirator).
-
Use a dedicated spatula and weigh paper.
-
Work slowly to minimize dust generation.
-
-
Dissolution:
-
Place the vessel containing the weighed solid in the fume hood.
-
Gently add the solvent, aiming the stream at the side of the vessel to avoid splashing the powder.
-
Mix using a magnetic stirrer or gentle swirling.
-
-
Reaction & Use:
-
Keep all vessels containing the chemical covered when not in active use.
-
Avoid heating unless the reaction parameters specifically require it, and ensure proper ventilation.
-
-
Decontamination:
-
All glassware and equipment that contacted the chemical must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.
-
Spill and Emergency Plan
Prompt and correct action is critical in an emergency.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][11]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][12] Seek medical advice if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3]
-
-
Minor Spill (Solid, inside a fume hood):
-
Wearing full PPE, gently sweep the material into a labeled container for hazardous waste.
-
Wipe the area with a damp cloth, and dispose of the cloth as solid hazardous waste.
-
-
Major Spill (Outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access and eliminate ignition sources.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up yourself.
-
Waste Disposal Plan
All waste streams containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6][13]
-
Solid Waste:
-
Liquid Waste:
-
Includes all solutions containing the compound and the initial rinses from decontamination.
-
Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[10] Ensure the container is compatible with the solvents used.
-
Adherence to these protocols is not just a matter of compliance but a commitment to a culture of safety that protects you, your research, and our shared environment.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydroquinone [cdc.gov]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. osha.gov [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. osha.gov [osha.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HYDROQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
